molecular formula C47H75NO17 B10754188 Nystatin

Nystatin

货号: B10754188
分子量: 926.1 g/mol
InChI 键: VQOXZBDYSJBXMA-LAOSQEDYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Macrolide antifungal antibiotic complex produced by Streptomyces noursei, S. aureus, and other Streptomyces species. The biologically active components of the complex are nystatin A1, A2, and A3.

属性

分子式

C47H75NO17

分子量

926.1 g/mol

IUPAC 名称

(1S,15S,16R,17R,18S,19E,21Z,25E,27E,29E,31E)-33-[(2S,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid

InChI

InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/b6-5+,10-8+,13-11-,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31?,32?,33?,34?,35?,36?,37?,38?,40?,41-,42+,43+,44-,46+,47+/m0/s1

InChI 键

VQOXZBDYSJBXMA-LAOSQEDYSA-N

手性 SMILES

C[C@H]1/C=C/C=C\CC/C=C/C=C/C=C/C=C/C(CC2C(C(C[C@](O2)(CC(C(CCC(CC(CC(CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O

规范 SMILES

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

产品来源

United States

Foundational & Exploratory

The Discovery of Nystatin: A Technical Retrospective of Hazen and Brown's Pioneering Work

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the foundational research of Elizabeth Hazen and Rachel Brown, which led to the discovery of Nystatin, the first effective antifungal antibiotic for treating human diseases. The work, a testament to their innovative long-distance collaboration, laid the groundwork for modern antifungal drug development. This document provides a detailed look at their experimental protocols, the quantitative data available from their publications, and a visual representation of their workflow.

Introduction: The Quest for an Antifungal Agent

In the mid-20th century, while antibacterial agents like penicillin were revolutionizing medicine, fungal infections remained a significant and often fatal threat. Recognizing this critical gap, microbiologist Elizabeth Lee Hazen and biochemist Rachel Fuller Brown of the New York State Department of Health embarked on a systematic search for an effective antifungal agent. Their collaboration, conducted via mail between Hazen's laboratory in New York City and Brown's in Albany, culminated in the discovery of this compound in 1950 from a strain of Streptomyces noursei isolated from soil.[1] Initially named Fungicidin, the substance proved to be a potent, broad-spectrum antifungal with acceptable toxicity for clinical use, heralding a new era in the treatment of mycotic diseases.[1][2]

Experimental Protocols

Hazen and Brown's methodology, a blend of classic microbiology and biochemistry techniques, was meticulous and systematic. The following sections detail the core experimental procedures they employed.

Screening for Antifungal-Producing Microorganisms

The initial phase of their research involved a large-scale screening of soil samples to identify microorganisms with antifungal properties.

  • Sample Collection: Soil samples were collected from various locations, with the pivotal sample originating from the garden of Walter B. Nourse.[3]

  • Isolation of Actinomycetes: Hazen utilized a soil-sample technique, likely inspired by Selman Waksman's work, to isolate actinomycetes, a group of filamentous bacteria known for producing antibiotics.[4]

  • Primary Screening for Antifungal Activity: The isolated actinomycetes were cultured, and their ability to inhibit the growth of two key pathogenic fungi, Candida albicans and Cryptococcus neoformans, was assessed in vitro.[4][3] Cultures demonstrating inhibitory activity were selected for further investigation.

Cultivation of Streptomyces noursei

Once a promising strain, later named Streptomyces noursei, was identified, the next step was to cultivate it to produce the antifungal agent. The following table summarizes the culture conditions as described in their patent.

ParameterValue/DescriptionSource
Organism Streptomyces nourseiPatent US2797183A
Culture Medium Glucose-tryptone mediumPatent US2797183A
Medium Composition Glucose: 0.5%, Tryptone: 0.5%, Agar: 0.1%, K₂HPO₄: 0.2%, NaCl: 0.2%, FeSO₄: 0.001%Patent US2797183A
pH Adjusted to 7.0-7.2 with normal hydrochloric acid solutionPatent US2797183A
Sterilization Autoclaving at 15 lbs. pressure (121°C) for 20 minutesPatent US2797183A
Inoculation 7-10 day old pellicle produced on the same mediumPatent US2797183A
Incubation Temperature 28°C (optimal for this compound production)Patent US2797183A
Incubation Time 5-7 days for surface culturePatent US2797183A
Culture Method Stationary or surface (aerobic) conditionsPatent US2797183A
Extraction and Purification of this compound

Brown's crucial role was to isolate and purify the active antifungal compound from the S. noursei cultures. The process, as outlined in their patent, was a multi-step solvent extraction and precipitation procedure.

  • Mycelial Harvest: The mycelial mat (the growth of the organism) was drained on a wire strainer.

  • Methanol Extraction: The mycelia were extracted with methanol to obtain a crude solution containing the antibiotic.

  • Solvent Precipitation: The methanolic extract was treated with ethyl acetate to precipitate the crude this compound.

  • Washing and Redissolving: The precipitate was washed with a 0.85% NaCl solution and then redissolved in methanol.

  • Ether Precipitation: The methanolic solution was further purified by fractional precipitation with ether.

  • Butanol-Saline Partition: For higher purity, the crude concentrate was distributed between n-butanol and a saline solution.

In Vitro Antifungal Activity Assessment

Hazen performed the in vitro testing to determine the efficacy of the isolated substance against pathogenic fungi.

  • Test Organisms: Cryptococcus neoformans and Candida albicans were the primary fungi used for sensitivity testing.[4][3]

  • Method: A serial 2-fold dilution method in glucose-tryptone broth was used. The tubes were heated to 70°C for ten minutes for sterilization before inoculation.

  • Inoculum: Saline suspensions of the fungi were added to the tubes.

  • Incubation: The cultures were incubated at 28°C.

  • Endpoint: The minimum inhibitory concentration (MIC) was recorded as the lowest concentration of this compound that inhibited visible growth (absence of gross turbidity) after 96 hours.

In Vivo Toxicity and Efficacy Studies

Preliminary in vivo studies were conducted in mice to assess the toxicity and therapeutic potential of this compound.

  • Efficacy Studies: A 1953 publication by Brown, Hazen, and Mason described experiments in mice injected with lethal mixtures of aureomycin and Candida albicans to demonstrate the protective effect of Fungicidin (this compound).[5]

Quantitative Data

While detailed quantitative data from Hazen and Brown's original notebooks are not widely published, their 1951 paper and patent provide some key insights into the potency of this compound.

In Vitro Antifungal Activity of Fungicidin (this compound)
Fungal SpeciesMinimum Inhibitory Concentration (µg/mL)Source
Cryptococcus neoformans1.56 - 3.12"Fungicidin, an antibiotic produced by a soil actinomycete" (1951)
Candida albicans3.12 - 6.25"Fungicidin, an antibiotic produced by a soil actinomycete" (1951)

Visualizing the Discovery Process

The following diagrams, created using the DOT language, illustrate the key workflows in the discovery of this compound.

Nystatin_Discovery_Workflow cluster_Hazen Hazen's Laboratory (New York City) cluster_Brown Brown's Laboratory (Albany) cluster_Collaboration Long-Distance Collaboration (via Mail) soil_sample Soil Sample Collection isolate_actinomycetes Isolation of Actinomycetes soil_sample->isolate_actinomycetes primary_screen In Vitro Screening vs. C. albicans & C. neoformans isolate_actinomycetes->primary_screen mail_to_brown Mail Promising Cultures primary_screen->mail_to_brown animal_toxicity Animal Toxicity Testing efficacy_testing In Vivo Efficacy Testing animal_toxicity->efficacy_testing culture_growth Culture of S. noursei extraction Methanol Extraction culture_growth->extraction purification Solvent Precipitation & Purification extraction->purification mail_to_hazen Mail Purified Extracts purification->mail_to_hazen mail_to_brown->culture_growth mail_to_hazen->animal_toxicity Nystatin_Purification_Process start S. noursei Mycelial Mat methanol_extraction Methanol Extraction start->methanol_extraction ethyl_acetate_precipitation Ethyl Acetate Precipitation methanol_extraction->ethyl_acetate_precipitation wash_precipitate Wash with 0.85% NaCl ethyl_acetate_precipitation->wash_precipitate redissolve Redissolve in Methanol wash_precipitate->redissolve ether_precipitation Ether Precipitation redissolve->ether_precipitation crude_this compound Crude this compound ether_precipitation->crude_this compound butanol_saline n-Butanol-Saline Partition crude_this compound->butanol_saline purified_this compound Purified this compound butanol_saline->purified_this compound

References

Nystatin Biosynthesis in Streptomyces noursei: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nystatin, a polyene macrolide antibiotic produced by the actinobacterium Streptomyces noursei, remains a cornerstone in the treatment of fungal infections. This technical guide provides an in-depth exploration of the intricate biosynthetic machinery responsible for this compound production. We delve into the genetic architecture of the this compound biosynthetic gene cluster, the enzymatic cascade of its polyketide synthase (PKS) assembly line, and the subsequent tailoring reactions that yield the final bioactive molecule. Furthermore, this document outlines the complex regulatory networks governing this compound biosynthesis and presents detailed experimental protocols for the genetic manipulation of S. noursei and the analysis of this compound production. Quantitative data on the effects of genetic modifications and fermentation optimization are compiled to offer a comprehensive resource for researchers and professionals in drug development aimed at harnessing and engineering this vital metabolic pathway.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a large and complex gene cluster in Streptomyces noursei ATCC 11455. This cluster spans approximately 124 kilobase pairs and harbors the genes encoding all the necessary enzymatic machinery for the synthesis of the this compound molecule.[1] The core of this cluster is comprised of six large genes encoding modular polyketide synthases (PKSs), which are responsible for assembling the 38-membered macrolactone ring of this compound from simple carboxylic acid precursors.[1][2][3][4][5]

Beyond the PKS genes, the cluster contains a suite of genes responsible for post-PKS modifications, including cytochrome P450 monooxygenases for hydroxylation and a glycosyltransferase for the attachment of the deoxysugar mycosamine, which is crucial for the antifungal activity of this compound.[2][3][6] Additionally, the cluster houses genes implicated in the biosynthesis of the mycosamine sugar precursor, as well as regulatory and transport genes that control the expression of the biosynthetic pathway and export the final product.[6][7][8][9]

The this compound Biosynthetic Pathway

The synthesis of this compound is a multi-step process that can be broadly divided into three main stages: initiation, elongation and cyclization of the polyketide backbone, followed by post-PKS tailoring reactions.

Polyketide Chain Synthesis

The formation of the this compound macrolactone ring is carried out by a type I modular polyketide synthase (PKS) system. This enzymatic assembly line consists of six large, multifunctional proteins (NysA, NysB, NysC, NysD, NysE, and NysF) that are organized into modules. Each module is responsible for one cycle of polyketide chain elongation and contains a set of domains that catalyze specific reactions. The process begins with a starter unit, believed to be acetate, which is loaded onto the first module.[3] Subsequently, a series of malonyl-CoA and methylmalonyl-CoA extender units are sequentially added, with each module dictating the choice of the extender unit and the degree of reduction of the β-keto group. One of the PKS-encoding genes, nysC, is noteworthy for encoding one of the largest modular PKSs discovered to date.[1]

Post-PKS Tailoring Modifications

Once the full-length polyketide chain is assembled and released, it undergoes a series of crucial tailoring modifications to yield the final bioactive this compound molecule. These modifications are catalyzed by enzymes encoded within the this compound gene cluster and include:

  • Hydroxylation: Cytochrome P450 monooxygenases, such as NysL, are responsible for introducing hydroxyl groups at specific positions on the macrolactone ring. One key hydroxylation occurs at the C-10 position, converting 10-deoxythis compound to this compound.[7]

  • Glycosylation: The deoxyaminosugar mycosamine is attached to the C-19 position of the macrolactone ring via a β-glycosidic bond.[6] This reaction is catalyzed by a glycosyltransferase, NysDI. The mycosamine moiety is essential for the biological activity of this compound.[6] The biosynthesis of the GDP-mannose precursor to mycosamine involves the enzymes NysDII (aminotransferase) and NysDIII (GDP-mannose dehydratase).[6]

The overall biosynthetic pathway is a highly coordinated process, ensuring the correct assembly and modification of the complex this compound molecule.

Nystatin_Biosynthesis_Pathway Precursors Acetate & Malonyl-CoA Methylmalonyl-CoA PKS This compound Polyketide Synthase (PKS) (NysA-NysF) Precursors->PKS Chain Assembly Polyketide Polyketide Chain PKS->Polyketide Cyclization/Release Nystatinolide Nystatinolide Polyketide->Nystatinolide Spontaneous Lactonization Deoxythis compound 10-Deoxythis compound Nystatinolide->Deoxythis compound Glycosylation This compound This compound Deoxythis compound->this compound C-10 Hydroxylation Mycosamine_Precursors GDP-Mannose NysDIII NysDIII (Dehydratase) Mycosamine_Precursors->NysDIII Mycosamine GDP-Mycosamine Mycosamine->Deoxythis compound NysDII NysDII (Aminotransferase) NysDIII->NysDII NysDII->Mycosamine NysDI NysDI (Glycosyltransferase) NysDI->Deoxythis compound NysL NysL (P450 Monooxygenase) NysL->this compound

Figure 1: this compound Biosynthetic Pathway.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by a cascade of regulatory proteins encoded by genes located at the flank of the biosynthetic cluster.[8][9] Six putative regulatory genes, designated nysRI through nysRVI, have been identified.[9] Gene inactivation studies have revealed that nysRI, nysRII, nysRIII, and nysRIV are essential for efficient this compound production.[8][9]

These regulators appear to function in a hierarchical manner, with some acting as master switches that control the expression of other regulatory and structural genes within the cluster.[8] For instance, the NysR regulators have been shown to differentially affect the promoters of genes involved in the initiation of this compound biosynthesis and in the transport of the antibiotic out of the cell.[8] This intricate regulatory network ensures that this compound production is coordinated with the physiological state of the cell and the availability of precursors.

Nystatin_Regulation NysRI NysRI PKS_Genes PKS Genes (nysA-F) NysRI->PKS_Genes Controls Initiation NysRII NysRII Tailoring_Genes Tailoring Genes (nysL, nysDI-III) NysRII->Tailoring_Genes Controls NysRIII NysRIII Transport_Genes Transport Genes (nysG, nysH) NysRIII->Transport_Genes Controls NysRIV NysRIV NysRIV->NysRI Activates NysRIV->NysRII Activates NysRIV->NysRIII Activates Nystatin_Production This compound Production PKS_Genes->Nystatin_Production Tailoring_Genes->Nystatin_Production Transport_Genes->Nystatin_Production

Figure 2: Regulatory Cascade of this compound Biosynthesis.

Quantitative Data on this compound Production

The genetic manipulation of the this compound biosynthetic gene cluster and the optimization of fermentation conditions have a significant impact on the yield of this compound. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Regulatory Gene Inactivation and Overexpression on this compound Production

Strain/ModificationGenotypeRelative this compound Production (%)Reference
Wild-TypeS. noursei ATCC 11455100[1]
SR12ΔnysRI0.5[1]
SR34ΔnysRII7[1]
SR56ΔnysRIII9[1]
NR4KΔnysRIV2[6]
WT (pNR2EL)Overexpression of nysRII121[1]
WT (pNR4EL)Overexpression of nysRIV136[1]

Table 2: Effect of Transporter Gene Inactivation on this compound Production

Strain/ModificationGenotypeRelative this compound Production (%)Reference
Wild-TypeS. noursei ATCC 11455100[5]
AHH2ΔnysH~65[5]
AHG13ΔnysG~65[5]

Table 3: Improvement of this compound Production through Mutagenesis and Fermentation Optimization

Strain/ConditionThis compound Titer (U/mL)Fold IncreaseReference
S. noursei D-3-14 (Original Strain)3464 (Chemical Potency)1.0[3][7]
S. noursei 72-22-1 (Mutant Strain)8912 (Chemical Potency)2.57[3][7]
S. noursei 72-22-1 (Optimized Fermentation)14082 (Chemical Potency)4.07[3][7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Gene Knockout in Streptomyces noursei using CRISPR-Cas9

This protocol is adapted from established methods for CRISPR-Cas9-mediated genome editing in Streptomyces.

Gene_Knockout_Workflow cluster_0 Plasmid Construction cluster_1 Conjugation cluster_2 Mutant Selection and Verification Design_sgRNA 1. Design sgRNA targeting the gene of interest Clone_sgRNA 2. Clone sgRNA into CRISPR-Cas9 vector (e.g., pCRISPomyces-2) Design_sgRNA->Clone_sgRNA Clone_Template 4. Clone the repair template into the sgRNA-containing vector Clone_sgRNA->Clone_Template Design_Template 3. Design and synthesize a repair template with flanking homology arms Design_Template->Clone_Template Transform_Ecoli 5. Transform the final plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002) Clone_Template->Transform_Ecoli Conjugate 6. Perform intergeneric conjugation between E. coli and S. noursei Transform_Ecoli->Conjugate Select_Exconjugants 7. Select for S. noursei exconjugants on selective media Conjugate->Select_Exconjugants Verify_Deletion 8. Verify gene deletion by PCR and sequencing Select_Exconjugants->Verify_Deletion Cure_Plasmid 9. Cure the CRISPR-Cas9 plasmid Verify_Deletion->Cure_Plasmid

Figure 3: CRISPR-Cas9 Gene Knockout Workflow.

Materials:

  • Streptomyces noursei strain

  • E. coli ET12567/pUZ8002

  • CRISPR-Cas9 vector (e.g., pCRISPomyces-2)

  • Oligonucleotides for sgRNA and repair template construction

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells for cloning

  • Media: LB, TSB, ISP2, and selective agar plates (e.g., with apramycin and nalidixic acid)

Procedure:

  • sgRNA Design and Plasmid Construction:

    • Design a 20-bp sgRNA sequence targeting a region within the gene of interest.

    • Synthesize and anneal complementary oligonucleotides encoding the sgRNA.

    • Clone the annealed sgRNA duplex into the appropriate sites of the CRISPR-Cas9 vector.

    • Design a repair template consisting of ~1 kb homology arms flanking the desired deletion site.

    • Synthesize and clone the repair template into the sgRNA-containing vector.

  • Transformation of E. coli and Conjugation:

    • Transform the final CRISPR-Cas9 plasmid into the donor E. coli strain ET12567/pUZ8002.

    • Grow the E. coli donor strain and S. noursei recipient strain to the appropriate growth phase.

    • Mix the donor and recipient cells and plate them on a suitable medium for conjugation (e.g., ISP2).

    • Incubate the conjugation plates to allow for plasmid transfer.

  • Selection and Verification of Mutants:

    • Overlay the conjugation plates with selective antibiotics (e.g., apramycin to select for the plasmid and nalidixic acid to counter-select E. coli).

    • Isolate individual S. noursei exconjugant colonies.

    • Screen the exconjugants for the desired gene deletion by colony PCR using primers flanking the target region.

    • Confirm the deletion by Sanger sequencing of the PCR product.

    • Cure the CRISPR-Cas9 plasmid by growing the mutant strain at a non-permissive temperature for plasmid replication.

HPLC Analysis of this compound Production

This protocol provides a general framework for the quantification of this compound from S. noursei culture extracts.

Materials:

  • S. noursei culture broth

  • Methanol

  • HPLC system with a C18 reverse-phase column

  • UV detector

  • This compound standard

Procedure:

  • Sample Preparation:

    • Harvest a defined volume of S. noursei culture broth.

    • Extract the this compound from the broth using an equal volume of methanol.

    • Centrifuge the mixture to pellet cell debris.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 305 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Integrate the peak area corresponding to this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample based on the standard curve.

Conclusion

The biosynthesis of this compound in Streptomyces noursei is a testament to the complex and elegant metabolic capabilities of actinobacteria. A thorough understanding of the biosynthetic gene cluster, the enzymatic machinery, and the intricate regulatory networks is paramount for any rational approach to strain improvement and the generation of novel this compound analogs. The experimental protocols and quantitative data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and exploit this important biosynthetic pathway. Future efforts in this field will likely focus on the application of synthetic biology tools to refactor the this compound pathway for the production of new-to-nature polyenes with improved therapeutic properties.

References

An In-depth Technical Guide to the Chemical Structure of Nystatin A1

Author: BenchChem Technical Support Team. Date: November 2025

Nystatin A1 is a polyene macrolide antibiotic and the primary active component of the this compound complex, produced by several species of Streptomyces bacteria, most notably Streptomyces noursei.[1][2][3] It is a crucial antifungal agent used in the treatment of topical fungal infections, particularly those caused by Candida species.[4][5] This guide provides a detailed examination of the chemical structure of this compound A1 for researchers, scientists, and professionals in drug development.

Molecular Structure and Composition

This compound A1 possesses a complex macrocyclic structure characterized by a 38-membered macrolactone ring.[6][7][8] This ring contains a conjugated system of a tetraene and a diene, which is a hallmark of polyene antifungals.[3][5] Attached to this macrolide ring is the deoxysugar D-mycosamine, which is an aminoglycoside.[1] The molecule also features numerous hydroxyl groups, a carboxylic acid group, and a hemiketal ring.[4][8]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound A1 is (1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound A1 is presented in the table below.

PropertyValueSource(s)
Molecular Formula C47H75NO17[4][9][10]
Molecular Weight 926.1 g/mol [2][4][9]
Monoisotopic Mass 925.50349992 Da[2][4]
CAS Number 34786-70-4[10]
Appearance Light yellow powder[11]
Solubility Soluble in DMF or DMSO; moderately soluble in methanol or ethanol; poor water solubility.[3]
Stability Deteriorates on exposure to heat, light, moisture, or air.[4]

Stereochemistry

This compound A1 has a well-defined stereochemistry with 19 defined stereocenters.[9] The absolute stereochemistry has been determined through extensive spectroscopic studies and chemical degradation.[9][12] The geometry of the six carbon-carbon double bonds in the polyene chain is all-trans (E).[4]

Functional Groups and Structural Features

The chemical structure of this compound A1 is rich in functional groups that contribute to its biological activity and physical properties.

Nystatin_A1_Structure NystatinA1 This compound A1 Macrolide 38-Membered Macrolide Ring NystatinA1->Macrolide comprises Mycosamine D-Mycosamine Sugar Moiety NystatinA1->Mycosamine glycosidically linked to FunctionalGroups Key Functional Groups NystatinA1->FunctionalGroups Polyene Conjugated Polyene System (Tetraene and Diene) Macrolide->Polyene contains Hydroxyl Multiple Hydroxyl Groups (-OH) FunctionalGroups->Hydroxyl Carboxyl Carboxylic Acid (-COOH) FunctionalGroups->Carboxyl Hemiketal Hemiketal Ring FunctionalGroups->Hemiketal Amine Primary Amine (-NH2) on Mycosamine FunctionalGroups->Amine

Caption: Key structural components of this compound A1.

Experimental Protocols for Structural Elucidation

The structure of this compound A1 has been elucidated and confirmed through a combination of spectroscopic techniques.

5.1. Mass Spectrometry

  • Methodology: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a key technique for the analysis of this compound A1.[13][14] Samples are typically separated on a C18 reversed-phase column.[14] Electrospray ionization (ESI) in positive or negative ion mode is used to generate ions for mass analysis.[4][14] High-resolution mass spectrometers like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap are employed for accurate mass measurements.[4][13]

  • Data: In negative ion mode LC-MS, the precursor ion [M-H]⁻ is observed at an m/z of 924.4962.[4] Fragmentation of the parent compound can lead to minor ion clusters at m/z 846, 864, 881, and 908.[15]

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Methodology: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, ROESY) experiments are crucial for determining the connectivity and stereochemistry of this compound A1.[15][16] Samples are typically dissolved in deuterated solvents such as pyridine-d₅.[17]

  • Data: The NMR spectra of this compound A1 are complex due to the large number of protons and carbons.[15] Specific chemical shift assignments have been made through detailed analysis of various NMR experiments, which have been instrumental in confirming the stereostructure of the molecule.[12][16]

5.3. X-ray Crystallography

While no successful protocol for crystallizing this compound A1 for X-ray diffraction has been reported, the crystal structure of the related enzyme NysL bound to this compound A1 has been solved at 2.0 Å resolution.[13][18] This has provided valuable insights into the conformation of this compound A1 in a protein-bound state.[18]

Biosynthesis Overview

This compound A1 is synthesized by Streptomyces noursei via a modular polyketide synthase (PKS) pathway.[1][19] The biosynthesis involves a loading module and six synthesis modules (nysA, nysB, nysC, nysI, nysJ, and nysK) that assemble the 38-membered macrolactone ring.[1][19] Following the assembly of the polyketide chain, a series of post-PKS modifications occur, including oxidations catalyzed by cytochrome P450 monooxygenases (NysN and NysL) and glycosylation with mycosamine by a glycosyltransferase (NysDI).[6][19] The final step is the C10 hydroxylation of 10-deoxythis compound by NysL to yield this compound A1.[6][18][19]

Biosynthesis_Workflow cluster_PKS Polyketide Synthase (PKS) Pathway cluster_Post_PKS Post-PKS Modifications PKS_Modules nysA, nysB, nysC, nysI, nysJ, nysK Macrolactone 38-Membered Macrolactone Ring Assembly PKS_Modules->Macrolactone Oxidation1 Oxidation (NysN) Macrolactone->Oxidation1 Glycosylation Glycosylation with Mycosamine (NysDI) Oxidation1->Glycosylation Oxidation2 C10 Hydroxylation (NysL) Glycosylation->Oxidation2 NystatinA1 This compound A1 Oxidation2->NystatinA1

References

An In-depth Technical Guide to the Mechanism of Action of Nystatin on Ergosterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nystatin, a polyene macrolide antibiotic, remains a cornerstone in the treatment of topical fungal infections, primarily those caused by Candida species. Its efficacy stems from a specific interaction with ergosterol, the principal sterol in fungal cell membranes. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's antifungal activity. It delves into the biophysical interactions between this compound and ergosterol, the subsequent formation of transmembrane channels, and the resulting disruption of fungal cell homeostasis. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for investigating this mechanism, and provides visual representations of the core processes to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound is a polyene antifungal agent produced by Streptomyces noursei.[1] Its selective toxicity towards fungi is attributed to its high affinity for ergosterol, a sterol component of fungal cell membranes that is absent in mammalian cells, which contain cholesterol instead.[2][3] This preferential binding initiates a cascade of events leading to fungal cell death.[4] Understanding the nuanced mechanism of action at a molecular level is crucial for optimizing its therapeutic use and for the development of novel antifungal agents with improved efficacy and reduced toxicity.

The Core Mechanism: this compound-Ergosterol Interaction

The primary mechanism of this compound's antifungal action is the disruption of the fungal cell membrane's integrity.[2] This process can be dissected into several key stages:

2.1. Binding to Ergosterol: this compound molecules first partition into the fungal cell membrane. The presence of ergosterol significantly facilitates the aggregation and organization of this compound within the lipid bilayer.[5] While this compound can interact with sterol-free membranes, its affinity and subsequent actions are markedly enhanced in the presence of ergosterol.[6] This interaction is driven by the planar, rigid structure of the sterol molecule, which allows for favorable van der Waals interactions with the polyene backbone of this compound.

2.2. Oligomerization and Pore Formation: Upon binding to ergosterol, this compound molecules self-assemble into oligomeric structures.[5] These oligomers arrange themselves to form transmembrane channels or pores.[4] The current model suggests a "barrel-stave" arrangement where multiple this compound molecules orient themselves with their hydrophilic polyhydroxyl faces pointing inwards to form the aqueous channel and their lipophilic polyene faces interacting with the lipid acyl chains and ergosterol molecules of the membrane.

2.3. Disruption of Membrane Permeability and Cell Death: The formation of these aqueous pores creates a pathway for the leakage of essential intracellular components, most notably potassium ions (K+) and other small molecules.[4] This efflux of ions disrupts the electrochemical gradients across the fungal cell membrane, leading to depolarization, acidification of the cytoplasm, and inhibition of vital metabolic processes. The subsequent osmotic imbalance results in cell swelling and eventual lysis, leading to fungal cell death.[4]

Quantitative Data

The following tables summarize key quantitative data from studies investigating the interaction of this compound with ergosterol-containing membranes and its antifungal activity.

Table 1: Partition Coefficients of this compound in Model Membranes

Membrane CompositionPartition Coefficient (Kp)Reference
POPC(1.4 ± 0.3) x 10⁴[5]
POPC / Cholesterol (30 mol%)(1.7 ± 0.3) x 10⁴[5]
POPC / Ergosterol (30 mol%)(1.5 ± 0.2) x 10⁴[5]

POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Candida Species

Candida SpeciesMIC Range (µg/mL)MIC90 (µg/mL)Reference
Candida albicans0.25 - 162[2][7]
Candida glabrata0.25 - 16-[7]
Candida krusei0.25 - 16-[7]
Candida parapsilosis0.25 - 16-[7]
Candida tropicalis0.25 - 16-[7]
All Candida species tested0.625 - 1.25-[8]

MIC90: The concentration of drug that inhibits the growth of 90% of the tested isolates.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of this compound's action on ergosterol.

4.1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO) or other suitable solvent

    • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

    • 96-well microtiter plates

    • Fungal isolates (e.g., Candida albicans)

    • Spectrophotometer or plate reader

    • Incubator (35°C)

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.[9]

    • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).[2]

    • Inoculum Preparation: Culture the fungal isolate on Sabouraud dextrose agar. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.[10]

    • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no this compound) and a sterility control well (no inoculum).

    • Incubation: Incubate the plates at 35°C for 24-48 hours.[2]

    • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.[2]

4.2. Fluorescence Spectroscopy Assay for this compound-Membrane Interaction

This protocol is based on the methods described by Coutinho and Prieto.[11]

  • Objective: To study the binding and aggregation of this compound in liposomes containing ergosterol by measuring changes in its fluorescence properties.

  • Materials:

    • This compound

    • Phospholipids (e.g., POPC)

    • Ergosterol and/or Cholesterol

    • Chloroform

    • Buffer (e.g., HEPES)

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

    • Fluorometer

  • Procedure:

    • Liposome Preparation:

      • Dissolve the desired lipids (e.g., POPC and ergosterol) in chloroform in a round-bottom flask.

      • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

      • Dry the film under vacuum for at least 2 hours to remove residual solvent.

      • Hydrate the lipid film with buffer to form multilamellar vesicles (MLVs).

      • Prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm).[11]

    • Fluorescence Measurements:

      • Add a known concentration of this compound to a cuvette containing the prepared liposome suspension.

      • Record the fluorescence emission spectrum of this compound (e.g., excitation at 320 nm, emission scan from 350 to 500 nm).[11]

      • Measure the fluorescence intensity and/or anisotropy at different this compound concentrations and with liposomes of varying ergosterol content.

    • Data Analysis: Analyze the changes in fluorescence intensity, emission maximum, and anisotropy to infer the extent of this compound binding and aggregation within the lipid bilayer. An increase in fluorescence intensity and a blue shift in the emission maximum are indicative of this compound partitioning into the membrane and forming aggregates.[11]

4.3. Planar Lipid Bilayer (PLB) for Single-Channel Recording

This protocol provides a general framework for studying this compound-induced ion channels in an artificial lipid bilayer.

  • Objective: To characterize the properties of ion channels formed by this compound in a model membrane.

  • Materials:

    • Planar lipid bilayer apparatus (including a cup with a small aperture and a chamber)

    • Lipid solution (e.g., diphytanoylphosphatidylcholine or oxidized cholesterol in n-decane) containing ergosterol

    • Electrolyte solution (e.g., 1 M KCl)

    • This compound solution

    • Ag/AgCl electrodes

    • Low-noise current amplifier

    • Data acquisition system

  • Procedure:

    • Bilayer Formation:

      • "Paint" the lipid solution across the aperture in the cup separating two aqueous compartments (cis and trans) filled with electrolyte solution.[9]

      • Monitor the capacitance of the membrane until it thins and forms a stable bilayer (black lipid membrane).

    • This compound Addition: Add this compound to the cis compartment. Stir gently to facilitate incorporation into the bilayer.[12]

    • Single-Channel Recording:

      • Apply a transmembrane voltage and record the resulting ionic current using the amplifier.

      • Observe for discrete, stepwise changes in current, which represent the opening and closing of individual this compound channels.[13]

    • Data Analysis: Analyze the single-channel recordings to determine the channel conductance (current/voltage), ion selectivity (by varying the ionic composition of the solutions), and gating kinetics (open and closed times).

Visualizations

5.1. Signaling Pathway of this compound Action

Nystatin_Mechanism cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell Interior Nystatin_ext This compound (extracellular) Nys_Erg_Complex This compound-Ergosterol Complex Nystatin_ext->Nys_Erg_Complex Binds to Ergosterol Ergosterol Ergosterol->Nys_Erg_Complex Pore Transmembrane Pore Nys_Erg_Complex->Pore Oligomerizes to form Ions_out Ion Leakage Pore->Ions_out Allows Ions_in K+, Mg++, Ca++ (intracellular) Ions_in->Ions_out Cell_Death Cell Death Disruption Membrane Potential Disruption & Osmotic Imbalance Ions_out->Disruption Leads to Disruption->Cell_Death Causes

Caption: The signaling pathway of this compound's antifungal action.

5.2. Experimental Workflow for Investigating this compound's Mechanism

Experimental_Workflow cluster_invitro In Vitro Antifungal Activity cluster_model_membrane Model Membrane Studies cluster_cell_based Cell-Based Assays MIC MIC Determination (Broth Microdilution) Data_Analysis Data Analysis and Interpretation MIC->Data_Analysis Fluorescence Fluorescence Spectroscopy (Binding & Aggregation) PLB Planar Lipid Bilayer (Channel Characterization) Fluorescence->PLB PLB->Data_Analysis Leakage Ion Leakage Assay (e.g., K+ selective electrode) Viability Cell Viability Assay (e.g., MTT, Propidium Iodide) Leakage->Viability Viability->Data_Analysis Start Hypothesis: This compound targets ergosterol to form pores Start->MIC Start->Fluorescence Start->Leakage Conclusion Elucidation of Mechanism of Action Data_Analysis->Conclusion

Caption: A generalized workflow for experimental investigation of this compound's mechanism.

Conclusion

The antifungal activity of this compound is intricately linked to its specific interaction with ergosterol in the fungal cell membrane. This technical guide has provided a detailed overview of the current understanding of this mechanism, supported by quantitative data and detailed experimental protocols. The formation of this compound-ergosterol complexes, subsequent oligomerization into transmembrane pores, and the resulting leakage of essential intracellular components are the key events that lead to fungal cell death. For researchers and drug development professionals, a thorough understanding of these molecular interactions is paramount for the rational design of new antifungal therapies that can overcome the challenges of drug resistance and toxicity. Further research focusing on the precise stoichiometry and structure of the this compound-ergosterol pore, as well as a more detailed quantification of its permeability to various solutes, will undoubtedly pave the way for the development of the next generation of polyene antifungals.

References

Nystatin: A Technical Guide to its Classification as a Polyene Macrolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Nystatin's classification as a polyene macrolide antifungal agent. It details its chemical properties, mechanism of action, biosynthesis, and relevant experimental methodologies, presenting a comprehensive resource for the scientific community.

Core Classification and Chemical Structure

This compound is a polyene macrolide antibiotic, a class of naturally occurring compounds produced by various species of Streptomyces bacteria.[1][2][3] Specifically, this compound is synthesized by Streptomyces noursei.[3][4][5][6] Its classification as a polyene macrolide is based on its distinct chemical structure, which features a large macrocyclic lactone ring. This ring is characterized by a series of conjugated double bonds (a polyene system) on one side and multiple hydroxyl groups on the other.[1] The structure also includes a deoxysugar, D-mycosamine, attached to the macrolide ring.[1][4] this compound is a heterogeneous mixture of biologically active components, primarily this compound A1, A2, and A3.[7]

The defining features of this compound's structure are pivotal to its antifungal activity. The polyene region is hydrophobic, while the polyol and mycosamine components are hydrophilic, rendering the molecule amphipathic. This dual nature is crucial for its interaction with fungal cell membranes.

G Logical Classification of this compound cluster_classification Classification Hierarchy cluster_characteristics Key Structural Features Natural Products Natural Products Macrolides Macrolides Natural Products->Macrolides is a type of Polyene Macrolides Polyene Macrolides Macrolides->Polyene Macrolides is a subgroup of This compound This compound Polyene Macrolides->this compound includes Macrocyclic Lactone Ring Macrocyclic Lactone Ring This compound->Macrocyclic Lactone Ring possesses a Conjugated Polyene System Conjugated Polyene System This compound->Conjugated Polyene System possesses a Polyol Region Polyol Region This compound->Polyol Region possesses a D-mycosamine Sugar D-mycosamine Sugar This compound->D-mycosamine Sugar is glycosylated with

Figure 1: Logical classification and key structural features of this compound.

Mechanism of Action: Targeting the Fungal Cell Membrane

This compound exerts its antifungal effect by selectively targeting ergosterol, the primary sterol component of fungal cell membranes.[4][8][9] This selectivity is the cornerstone of its therapeutic action, as mammalian cells contain cholesterol instead of ergosterol, resulting in a lower binding affinity for this compound.[4] The interaction between this compound and ergosterol leads to the formation of pores or channels in the fungal membrane.[4][8][9][10]

The formation of these pores disrupts the osmotic integrity of the fungal cell, causing the leakage of essential intracellular components, particularly potassium ions (K+).[4][8] This efflux of ions and small organic molecules leads to the acidification of the cell and ultimately, fungal cell death.[4] In addition to pore formation, this compound can also induce oxidative stress within the fungal cell, further contributing to its antifungal activity.[8]

G This compound's Mechanism of Action This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to Pore Formation Pore Formation This compound->Pore Formation Induces Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane is a component of Increased Membrane Permeability Increased Membrane Permeability Pore Formation->Increased Membrane Permeability Leads to Leakage of K+ ions Leakage of K+ ions Increased Membrane Permeability->Leakage of K+ ions Causes Cell Death Cell Death Leakage of K+ ions->Cell Death Results in

Figure 2: Signaling pathway of this compound's antifungal mechanism of action.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces noursei is a complex process orchestrated by a cluster of genes. The core structure, the macrolactone ring, is synthesized via the polyketide synthase (PKS) I pathway.[4] This process involves the sequential condensation of acetate and propionate units.[11] The genomic sequence of the this compound gene cluster reveals a loading module and several polyketide synthesis modules.[4] Following the formation of the macrolactone ring, a series of post-PKS modifications occur, including oxidations catalyzed by P450 monooxygenases and the attachment of the D-mycosamine sugar by a glycosyltransferase.[5][12]

Simplified Biosynthesis Pathway of this compound Acetate & Propionate Acetate & Propionate Polyketide Synthase (PKS) Pathway Polyketide Synthase (PKS) Pathway Acetate & Propionate->Polyketide Synthase (PKS) Pathway Macrolactone Ring Macrolactone Ring Polyketide Synthase (PKS) Pathway->Macrolactone Ring Post-PKS Modifications Post-PKS Modifications Macrolactone Ring->Post-PKS Modifications Oxidation (P450) Oxidation (P450) Post-PKS Modifications->Oxidation (P450) Glycosylation (D-mycosamine) Glycosylation (D-mycosamine) Post-PKS Modifications->Glycosylation (D-mycosamine) This compound This compound Oxidation (P450)->this compound Glycosylation (D-mycosamine)->this compound

Figure 3: Simplified workflow of the this compound biosynthesis pathway.

Quantitative Data: Antifungal Activity

The in vitro antifungal activity of this compound is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The table below summarizes the MIC values of this compound against various clinical isolates of Candida species.

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Candida albicans420.25 - 16--
Candida glabrata160.25 - 16--
Candida tropicalis110.25 - 16--
Candida krusei90.25 - 16--
Candida parapsilosis90.25 - 16--
Candida lusitaniae70.25 - 16--
Candida guilliermondii20.25 - 16--
Candida albicans (clinical isolates)-0.625 - 1.251.251.25[4]
Candida glabrata (clinical isolates)-0.625 - 1.251.251.25[4]
Candida parapsilosis (clinical isolates)-1.25 - 2.51.252.5[4]
Candida tropicalis (control strain)-0.625--[4]
Candida krusei (control strain)-1.25--[4]

MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27, is a widely accepted procedure for determining the MIC of antifungal agents against yeasts.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Methodology:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a known concentration.

  • Preparation of Inoculum: A standardized suspension of the fungal isolate is prepared in RPMI 1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Serial Dilution: A series of twofold dilutions of the this compound stock solution is prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation: Each well, except for the sterility control, is inoculated with the fungal suspension. A growth control well containing only the medium and inoculum is also included.

  • Incubation: The microtiter plate is incubated at 35°C for 24 to 48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or spectrophotometrically.

Experimental Workflow for MIC Determination Prepare this compound Stock Prepare this compound Stock Serial Dilution in Plate Serial Dilution in Plate Prepare this compound Stock->Serial Dilution in Plate Prepare Fungal Inoculum Prepare Fungal Inoculum Inoculate Plate Inoculate Plate Prepare Fungal Inoculum->Inoculate Plate Serial Dilution in Plate->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC

Figure 4: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Assessment of Membrane Permeabilization: K+/H+ Exchange Assay

This assay measures the ability of this compound to disrupt the fungal membrane by detecting the efflux of potassium ions.

Objective: To assess the effect of this compound on the permeability of fungal or model membranes.

Methodology:

  • Preparation of Vesicles: Large unilamellar vesicles (LUVs) are prepared containing a high concentration of K+ and a pH-sensitive fluorescent dye.

  • Establishment of K+ Gradient: The vesicles are placed in a K+-free buffer, creating a concentration gradient.

  • Addition of this compound: this compound is added to the vesicle suspension.

  • Measurement of Fluorescence: The fluorescence of the pH-sensitive dye is monitored over time. The formation of pores by this compound allows K+ to exit the vesicles, which is coupled to an influx of H+, leading to a change in the internal pH and a corresponding change in fluorescence.

Analysis of this compound-Ergosterol Interaction: Fluorescence Spectroscopy

This method utilizes the intrinsic fluorescence of this compound to study its interaction with sterols in a membrane environment.

Objective: To characterize the binding of this compound to ergosterol within a lipid bilayer.

Methodology:

  • Preparation of Liposomes: Liposomes containing varying concentrations of ergosterol are prepared.

  • Addition of this compound: this compound is added to the liposome suspension.

  • Fluorescence Measurement: The fluorescence emission spectrum and anisotropy of this compound are measured. Changes in these parameters upon interaction with ergosterol-containing liposomes provide insights into the binding and aggregation state of this compound in the membrane.

Separation and Quantification of Polyene Macrolides: Thin-Layer Chromatography (TLC)

TLC is a technique used to separate the components of a mixture. A spectrodensitometric method can be used for the quantification of polyene macrolide components after TLC separation.[8]

Objective: To separate and quantify the components of a this compound mixture.

Methodology:

  • Sample Application: A small amount of the this compound sample is spotted onto a TLC plate coated with a stationary phase (e.g., silica gel).

  • Development: The TLC plate is placed in a sealed chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, separating the components based on their differential partitioning between the stationary and mobile phases.

  • Visualization: The separated spots are visualized, often under UV light.

  • Quantification: The amount of each component can be quantified by measuring the intensity of the spots using a spectrodensitometer. The peak areas are proportional to the amount of the substance present.[8]

References

Spectroscopic Analysis of Nystatin's Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the structural elucidation of Nystatin, a polyene macrolide antibiotic. The information presented herein is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug development and analysis. This guide details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in characterizing the complex structure of this compound A1.

Introduction to this compound

This compound is an antifungal agent produced by the bacterium Streptomyces noursei. Its structure consists of a large macrolide ring with a polyene chain, a mycosamine sugar moiety, and multiple hydroxyl groups. This complex architecture is crucial for its mechanism of action, which involves binding to ergosterol in fungal cell membranes, leading to the formation of pores and subsequent cell death. A thorough understanding of this compound's structure is therefore essential for quality control, stability studies, and the development of new antifungal therapies.

Spectroscopic Data and Analysis

The following sections summarize the key quantitative data obtained from various spectroscopic analyses of this compound A1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of organic molecules. For this compound A1, ¹H and ¹³C NMR are used to identify the connectivity of atoms and the stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound A1 in DMSO-d6

ProtonChemical Shift (ppm)Multiplicity
H-103.2-

Note: A complete and detailed assignment of all protons is extensive and subject to variations based on experimental conditions. The chemical shift of the H-10 proton is a key indicator in distinguishing this compound from its precursor, 10-deoxythis compound, where the corresponding proton signal appears at a much higher field (1.4-1.6 ppm)[1]. Further detailed assignments would require 2D NMR experiments.

Table 2: ¹³C NMR Spectroscopic Data for this compound A1

A complete, publicly available, and unambiguously assigned ¹³C NMR dataset for this compound A1 is not readily found in the searched literature. The complexity of the molecule results in a spectrum with many overlapping signals, requiring advanced NMR techniques for full assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to obtain structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for ionizing the this compound molecule.

Table 3: Mass Spectrometry Data for this compound A1

Ionm/z (experimental)Description
[M+H]⁺926.6Protonated molecule
[M-H]⁻924.5Deprotonated molecule

Table 4: Key Fragment Ions of this compound A1 (Negative Ion Mode ESI-MS/MS)

Fragment Ion m/zProposed Structure/Loss
745[Aglycone - H₂O - H]⁻
743[Aglycone - 2H₂O - H]⁻

Fragmentation in mass spectrometry provides valuable information about the different components of the this compound molecule, such as the macrolide ring and the mycosamine sugar.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.

Table 5: Characteristic FT-IR Absorption Bands for this compound A1

Wavenumber (cm⁻¹)Functional Group Assignment
~3400 (broad)O-H stretching (hydroxyl groups)
~2930C-H stretching (aliphatic)
~1710C=O stretching (ester/carboxylic acid)
~1600C=C stretching (polyene)
~1070C-O stretching (alcohols, ethers, esters)

The broad hydroxyl band is characteristic of the many -OH groups in the this compound structure. The C=O and C=C stretching frequencies confirm the presence of the macrolide ester and the conjugated polyene system, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated polyene chain in this compound gives rise to characteristic strong absorptions in the UV-Vis region, which are useful for quantification and stability studies.

Table 6: UV-Vis Absorption Maxima for this compound A1 in Methanol [2]

Wavelength (λmax)
292 nm
304 nm
320 nm

The presence of these three distinct absorption maxima is a hallmark of the tetraene chromophore in this compound A1.

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic experiments used in the analysis of this compound A1.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound A1 powder.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Ensure complete dissolution by gentle vortexing. The solution should be clear and free of any particulate matter.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 (depending on concentration).

    • Relaxation delay: 1-2 seconds.

    • Spectral width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound A1.

Sample Preparation:

  • Prepare a stock solution of this compound A1 in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.

Instrumentation and Parameters:

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 5 mM Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from high aqueous to high organic content to elute this compound.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS):

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Scan Range: m/z 100-1200.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • For MS/MS fragmentation, select the precursor ions ([M+H]⁺ or [M-H]⁻) and apply collision-induced dissociation (CID) with varying collision energies.

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound A1.

Sample Preparation (KBr Pellet Method): [3]

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

  • In an agate mortar, grind 1-2 mg of this compound A1 powder with approximately 100-200 mg of the dried KBr. The mixture should be a fine, homogeneous powder.

  • Transfer the powder to a pellet-forming die.

  • Apply pressure using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Parameters:

  • Spectrometer: Fourier-Transform Infrared Spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of this compound A1.

Sample Preparation: [2]

  • Prepare a stock solution of this compound A1 in methanol at a concentration of approximately 1 x 10⁻⁴ M.

  • From the stock solution, prepare a working solution with a concentration of about 1.2 x 10⁻⁵ M in methanol.

Instrumentation and Parameters:

  • Spectrometer: UV-Vis Spectrophotometer.

  • Scan Range: 200-400 nm.

  • Blank: Methanol.

  • Cuvette: 1 cm path length quartz cuvette.

Visualizations

Workflow for Spectroscopic Analysis of this compound

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Nystatin_Sample This compound A1 (Pure Powder) UV_Vis UV-Vis Spectroscopy Nystatin_Sample->UV_Vis FT_IR FT-IR Spectroscopy Nystatin_Sample->FT_IR MS Mass Spectrometry (LC-MS) Nystatin_Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Nystatin_Sample->NMR UV_Data Absorption Maxima (λmax) UV_Vis->UV_Data IR_Data Functional Groups (Vibrational Modes) FT_IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data Final_Structure Complete Structure of This compound A1 UV_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure NMR_Data->Final_Structure

Caption: Workflow for the spectroscopic analysis of this compound A1.

Mechanism of Action of this compound

Nystatin_Mechanism cluster_membrane Fungal Cell Membrane Membrane Ergosterol-containing Lipid Bilayer Pore Pore Formation Membrane->Pore Disrupts Membrane This compound This compound Molecule This compound->Membrane Binds to Ergosterol Leakage Ion Leakage (K⁺, Na⁺, H⁺) Pore->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Simplified mechanism of action of this compound on the fungal cell membrane.

References

In vitro fungistatic and fungicidal activity of Nystatin

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Fungistatic and Fungicidal Activity of Nystatin

Introduction

This compound, a polyene antifungal antibiotic produced by the bacterium Streptomyces noursei, has been a cornerstone in the treatment of superficial fungal infections for decades.[1][2] It demonstrates a broad spectrum of activity against a variety of yeasts and yeast-like fungi.[1][3] In vitro, this compound exhibits both fungistatic (inhibiting fungal growth) and fungicidal (killing fungal cells) properties, with its effect being largely dependent on its concentration and the susceptibility of the target organism.[1][3][4] This technical guide provides a comprehensive overview of the in vitro activity of this compound, detailing its mechanism of action, quantitative antifungal data, experimental protocols for its evaluation, and associated cellular signaling pathways.

Mechanism of Action

The primary antifungal action of this compound is the disruption of the fungal cell membrane's integrity.[3][5] This process is characterized by a high affinity for ergosterol, the principal sterol component in fungal cell membranes, a feature that is absent in bacterial and mammalian cells, which contain cholesterol instead.[2][3][5]

  • Binding to Ergosterol : this compound selectively binds to ergosterol within the fungal plasma membrane.[2][5]

  • Pore Formation : This binding event leads to the formation of membrane-spanning pores or channels.[2][3][5]

  • Increased Permeability : The newly formed pores disrupt the osmotic integrity of the membrane, making it highly permeable.[3][5] This allows for the rapid leakage of essential intracellular contents, particularly monovalent ions like potassium (K+), which leads to acidification and subsequent cell death.[2][5][6]

  • Induction of Oxidative Stress : Beyond direct membrane disruption, this compound can also trigger a cascade of intracellular events that result in the production of damaging reactive oxygen species (ROS), further contributing to cellular damage and death.[5]

This dual-action mechanism—membrane disruption and oxidative stress—ensures a comprehensive antifungal effect.[5]

cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Membrane Pore Formation Ergosterol->Pore Induces This compound This compound This compound->Ergosterol Binds to ROS Reactive Oxygen Species (ROS) Production This compound->ROS Induces Leakage Leakage of K+ ions & other cellular contents Pore->Leakage Causes Death Fungal Cell Death Leakage->Death ROS->Death

Fig 1. Mechanism of action of this compound against fungal cells.

Quantitative In Vitro Activity

The in vitro potency of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of the drug that completely inhibits visible fungal growth, while the MFC is the lowest concentration that results in a ≥99.9% reduction in the initial fungal inoculum.[7][8]

Activity Against Candida Species

This compound is highly active against most Candida species, including Candida albicans.[1] Resistance in C. albicans is not commonly developed during therapy; however, other species like C. tropicalis, C. guilliermondi, and C. krusei can become resistant.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida Species

Candida Species MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL) Reference(s)
C. albicans 0.25 - 16 1.25 - [4][9]
C. glabrata 0.25 - 16 1.25 - [4][9]
C. tropicalis 0.25 - 16 0.625 - [4][9]
C. parapsilosis 0.25 - 16 1.25 2.5 [4][9]
C. krusei 0.25 - 16 1.25 - [4][9]
C. lusitaniae 0.25 - 16 - - [9]
C. guilliermondii 0.25 - 16 - - [9]

| Various Isolates | 4 - 8 | - | - |[7] |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Candida Species

Candida Species MFC Range (µg/mL) Reference(s)
Various Candida Isolates 0.5 - 64 [9]
C. albicans 2 - >16 [9]
C. tropicalis 8 [10]

| C. glabrata | 64 |[10] |

Activity Against Aspergillus Species

While primarily used for yeast infections, this compound also shows activity against molds like Aspergillus. Liposomal formulations have been developed to reduce toxicity and enable intravenous administration for systemic infections, often showing improved in vitro activity compared to the conventional formulation.[8][11]

Table 3: In Vitro Activity of this compound and Liposomal this compound against Aspergillus Species

Fungal Species Formulation Geometric Mean MIC (µg/mL) MIC Range (µg/mL) Geometric Mean MFC (µg/mL) MFC Range (µg/mL) Reference(s)
Aspergillus spp. (60 isolates) This compound 9.51 2 - >16 32.0 >16 [8]
Liposomal this compound 2.30 0.5 - 16 24.0 8 - >16 [8]
A. fumigatus This compound - - - - [8]
Liposomal this compound - 0.5 - 4 - - [8]
A. flavus This compound - - - - [8]
Liposomal this compound - 0.5 - 4 - - [8]
A. niger This compound - - - - [8]
Liposomal this compound - 0.5 - 4 - - [8]
A. terreus This compound - - - - [8]

| | Liposomal this compound | 8.72 | 8 - 16 | - | - |[8] |

Pharmacodynamic Characteristics

This compound's antifungal activity is concentration-dependent.[7][12] This means that increases in the drug concentration lead to a corresponding increase in the rate and extent of its fungicidal action.[7]

  • Fungistatic vs. Fungicidal Activity : For Candida species, fungistatic activity is generally observed at concentrations between 0.5 and 2 times the MIC.[7] Rapid fungicidal activity typically occurs at concentrations equal to or greater than 2 times the MIC.[7]

  • Post-Antifungal Effect (PAFE) : this compound exhibits a pronounced PAFE, meaning its suppressive effect on fungal growth persists even after the drug concentration has fallen below the MIC.[7][12] Exposing Candida isolates to sub-inhibitory concentrations (0.25 to 1 times the MIC) for just 30 minutes can produce a significant PAFE, with some reports indicating effects lasting between 6 and 12 hours.[7]

Experimental Protocols

Standardized methods are crucial for accurately determining the in vitro activity of this compound. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.[4][7]

Broth Microdilution Susceptibility Testing (MIC Determination)

This method is used to determine the MIC of this compound against yeast isolates.

  • Inoculum Preparation : Prepare a standardized fungal suspension (e.g., 1 x 10⁶ to 5 x 10⁶ cells/mL, corresponding to a 0.5 McFarland standard) from a 24-hour-old culture grown on an appropriate agar like Sabouraud Dextrose Agar.[13]

  • Drug Dilution : Perform serial twofold dilutions of this compound in a 96-well microtiter plate using a suitable broth medium, such as RPMI 1640 buffered with MOPS.[7][14]

  • Inoculation : Add the standardized fungal inoculum to each well. Include a drug-free well as a positive growth control and an uninoculated well as a sterility control.[4]

  • Incubation : Incubate the plates at 35°C for 24 to 48 hours.[4][7]

  • Reading Results : The MIC is defined as the lowest drug concentration that causes complete inhibition of visible fungal growth.[7] Results can be read visually or spectrophotometrically (e.g., the lowest concentration causing a ≥95% reduction in turbidity compared to the growth control).[14]

start Start prep_culture Prepare 24-hour fungal culture start->prep_culture prep_inoculum Prepare standardized inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculate Inoculate plate with fungal suspension prep_inoculum->inoculate serial_dilution Perform serial twofold dilutions of this compound in microtiter plate serial_dilution->inoculate controls Include growth and sterility controls inoculate->controls incubate Incubate at 35°C for 24-48 hours controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Fig 2. Workflow for Broth Microdilution MIC Determination.
Minimum Fungicidal Concentration (MFC) Determination

The MFC is determined as a follow-up to the MIC test.

  • Subculturing : After the MIC is determined, take a small aliquot (e.g., 10-20 µL) from all the wells in the microtiter plate that show no visible growth.

  • Plating : Spot the aliquots onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation : Incubate the agar plate at 35°C for 24 to 48 hours.

  • Reading Results : The MFC is the lowest concentration of this compound from which fewer than a specified number of colonies grow (e.g., ≤5 colonies), corresponding to a killing of ≥99.9% of the initial inoculum.[8]

start Start (Post-MIC) select_wells Select all wells from MIC plate with no visible growth start->select_wells subculture Subculture aliquots from selected wells onto drug-free agar plates select_wells->subculture incubate Incubate agar plates at 35°C for 24-48 hours subculture->incubate read_mfc Read MFC: Lowest concentration resulting in ≥99.9% killing incubate->read_mfc end End read_mfc->end

Fig 3. Workflow for Minimum Fungicidal Concentration (MFC) Determination.
Time-Kill Assays

These dynamic studies evaluate the rate and extent of this compound's fungicidal activity over time.

  • Inoculum Preparation : Prepare a standardized fungal suspension in a suitable growth medium (e.g., RPMI 1640).[7]

  • Drug Exposure : Add this compound at various concentrations (typically multiples of the MIC, e.g., 0.25x, 1x, 4x, 16x MIC) to separate tubes containing the fungal suspension. Include a drug-free growth control.[7]

  • Sampling Over Time : Incubate the tubes at 35°C. At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove aliquots from each tube.[7]

  • Quantification : Perform serial dilutions of the samples and plate them on drug-free agar to determine the number of colony-forming units per milliliter (CFU/mL).[7]

  • Analysis : Plot the log₁₀ CFU/mL against time for each this compound concentration. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[7]

start Start prep_inoculum Prepare standardized inoculum in broth start->prep_inoculum add_this compound Add this compound at various concentrations (multiples of MIC) to test tubes prep_inoculum->add_this compound incubate Incubate tubes at 35°C add_this compound->incubate sampling Remove aliquots at specified time points (0, 1, 2, 4, 8, 24h) incubate->sampling quantify Perform serial dilutions and plate for CFU/mL counts sampling->quantify plot Plot log10 CFU/mL vs. Time to generate time-kill curves quantify->plot end End plot->end

Fig 4. Workflow for Time-Kill Assay.

Host Cell Signaling Pathway Activation

Interestingly, beyond its direct antifungal effects, this compound can induce a proinflammatory response in host cells. This is not part of its killing mechanism but is a significant pharmacological characteristic. Research has shown that this compound can be recognized by the host's innate immune system, specifically through Toll-like receptors (TLRs).[15] this compound activates a signaling cascade through TLR2 in cooperation with TLR1, leading to the secretion of proinflammatory cytokines such as Interleukin-1β (IL-1β), IL-8, and Tumor Necrosis Factor-alpha (TNF-α).[15] This TLR-dependent mechanism is believed to be the molecular basis for the inflammatory side effects, such as fever and chills, observed with systemic administration of polyenes.[15]

cluster_host Host Cell TLR2 TLR2 Signaling Intracellular Signaling Pathways TLR2->Signaling Cooperates with TLR1 TLR1 TLR1 Cytokines Secretion of: IL-1β, IL-8, TNF-α Signaling->Cytokines Response Proinflammatory Response Cytokines->Response This compound This compound This compound->TLR2 Activates

Fig 5. This compound-induced proinflammatory signaling via TLR pathway.

Conclusion

This compound remains a potent antifungal agent with well-characterized in vitro fungistatic and fungicidal activities. Its efficacy is rooted in a robust mechanism of action involving ergosterol binding and membrane disruption, which is highly selective for fungal cells. Quantitative data consistently demonstrate its strong activity against a wide range of clinically relevant yeasts and molds, with its effect being notably concentration-dependent. The standardized protocols for MIC, MFC, and time-kill assays are essential tools for researchers and drug development professionals to accurately evaluate its performance and spectrum. While resistance is uncommon in C. albicans, ongoing surveillance is warranted for other species. The understanding of its interaction with host cell signaling pathways further completes the pharmacological profile of this enduring antifungal drug.

References

Methodological & Application

Nystatin Protocol for Preventing Fungal Contamination in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal contamination is a persistent challenge in cell culture, capable of compromising experimental results and leading to the loss of valuable cell lines. Nystatin, a polyene antifungal antibiotic derived from Streptomyces noursei, is a widely used agent for the prevention and control of fungal, yeast, and mold contamination in eukaryotic cell cultures. Its selective toxicity towards fungi, coupled with relatively lower cytotoxicity to mammalian cells compared to other antifungals like Amphotericin B, makes it a valuable tool in maintaining aseptic cell culture conditions.[1] These application notes provide a comprehensive overview of the this compound protocol, including its mechanism of action, recommended working concentrations, and detailed protocols for its use.

Mechanism of Action

This compound exerts its antifungal effect by preferentially binding to ergosterol, a major sterol component of fungal cell membranes.[2] This binding leads to the formation of pores or channels in the fungal membrane, altering its permeability. The disruption of the membrane integrity results in the leakage of essential intracellular components, such as potassium ions, leading to fungal cell death.[3] Mammalian cells are less susceptible to this compound's effects because their membranes contain cholesterol instead of ergosterol, although at high concentrations, this compound can interact with cholesterol, leading to cytotoxicity.

In addition to its direct antifungal activity, this compound is also utilized in cell biology research as an inhibitor of the lipid raft-caveolae endocytosis pathway. By sequestering cholesterol in the plasma membrane, this compound disrupts the structure and function of these microdomains, which are involved in various cellular processes, including signal transduction and endocytosis.

Data Presentation

This compound Antifungal Activity

The minimum inhibitory concentration (MIC) of this compound varies depending on the fungal species. The following table summarizes the MIC values for some common fungal contaminants.

Fungal SpeciesMIC Range (µg/mL)Notes
Candida albicans0.625 - 1.25Visual read-out of growth inhibition.[4]
Candida glabrata0.625Visual read-out of growth inhibition.[4]
Candida tropicalis0.625Visual read-out of growth inhibition.[4]
Candida parapsilosis1.25Visual read-out of growth inhibition.[4]
Candida krusei4.0 - 8.0Median MICs.[4]
Aspergillus spp.2.0 - >16
Penicillium discolor-This compound caused influx of fluorescent probes, indicating membrane permeabilization.[5]
Most sensitive fungi1.56 - 6.25General reported range.[2]
This compound Cytotoxicity

The cytotoxic effects of this compound on mammalian cells are concentration-dependent. It is generally considered less toxic than Amphotericin B.[1] The following table presents available data on the cytotoxicity of this compound in mammalian cell lines.

Cell LineIC50 Value (µg/mL)Notes
HaCaT (Human Keratinocyte)50.82
B82 (Mouse)More resistant than RAG cellsQualitative assessment.[6]
B1 (Hamster)More resistant than RAG cellsQualitative assessment.[6]
RAG (Mouse)More sensitive than B82 and B1 cellsQualitative assessment.[6]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (handle with care, as it is light-sensitive)

  • Dimethyl sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes or vials

  • Vortex mixer

Protocol:

  • In a sterile biosafety cabinet, weigh out the desired amount of this compound powder.

  • Dissolve the this compound powder in 100% DMSO to achieve a stock solution concentration of 25 mg/mL.[7]

  • Vortex the solution for approximately 30 seconds to ensure it is fully dissolved.[7] The solution should be a clear, bright yellow.[2]

  • Aliquot the stock solution into sterile, light-protected tubes.

  • Store the aliquots at -20°C. The stock solution is stable for several months when stored properly. Make the this compound-DMSO stock fresh daily for optimal results.[7]

Protocol for Prevention of Fungal Contamination

Materials:

  • This compound stock solution (25 mg/mL in DMSO)

  • Complete cell culture medium

Protocol:

  • Thaw an aliquot of the this compound stock solution.

  • Aseptically add the this compound stock solution to the complete cell culture medium to achieve a final working concentration. A typical working concentration ranges from 50 to 100 units/mL.[8] For example, to achieve a concentration of 100 U/mL in 500 mL of medium, add 20 µL of a 25 mg/mL stock solution (assuming a potency of approximately 5000 units/mg).

  • Mix the medium thoroughly by gentle inversion.

  • Use the this compound-containing medium for routine cell culture.

  • This compound is stable in cell culture medium for up to 3 days at 37°C.[1] Therefore, it is recommended to change the medium every 2-3 days.

Protocol for Elimination of Fungal Contamination

This protocol is intended for irreplaceable cultures where discarding the contaminated culture is not an option. Success is not guaranteed, and it is crucial to first determine the sensitivity of the cells to this compound.

Phase 1: Isolate and Assess

  • Immediately isolate the contaminated culture flask or plate to prevent cross-contamination.

  • Handle all contaminated materials in a separate biosafety cabinet if possible, or at the end of the workday, followed by a thorough decontamination of the cabinet.

  • Observe the contamination under a microscope to confirm the presence of fungi (hyphae or yeast-like budding).

  • It is advisable to test a small aliquot of the cells for their tolerance to a range of this compound concentrations to determine the maximum non-toxic dose.

Phase 2: Treatment

  • Prepare complete cell culture medium containing a higher concentration of this compound, typically between 100-250 units/mL.[9]

  • Remove the contaminated medium from the cell culture.

  • Gently wash the cell monolayer two to three times with sterile phosphate-buffered saline (PBS) to remove as much of the fungi and spores as possible.

  • Add the pre-warmed, this compound-containing treatment medium to the culture.

  • Incubate the culture under standard conditions.

  • Change the treatment medium every 24-48 hours, repeating the PBS washing steps each time.

  • Continue the treatment for a minimum of 3-5 passages.

Phase 3: Post-Treatment Monitoring

  • After the treatment period, culture the cells in antibiotic-free medium for at least two weeks to ensure the contamination has been eradicated.

  • Visually inspect the cultures daily for any signs of recurring fungal growth.

  • It is also recommended to plate a sample of the culture medium on a fungal growth medium (e.g., Sabouraud dextrose agar) and incubate for several days to confirm the absence of fungal colonies.

Visualizations

Signaling Pathway: this compound's Effect on Caveolae/Lipid Raft Endocytosis

Nystatin_Caveolae_Pathway cluster_membrane Plasma Membrane Caveolae Caveolae/ Lipid Raft Endocytosis Caveolae-mediated Endocytosis Caveolae->Endocytosis initiates Cholesterol Cholesterol Cholesterol->Caveolae stabilizes Cargo Endocytic Cargo Cargo->Caveolae binds to InternalizedVesicle Internalized Vesicle Endocytosis->InternalizedVesicle forms This compound This compound This compound->Caveolae disrupts This compound->Cholesterol sequesters

Caption: this compound disrupts caveolae/lipid raft-mediated endocytosis by sequestering cholesterol.

Experimental Workflow: Fungal Contamination Elimination

Fungal_Contamination_Workflow arrow arrow Start Fungal Contamination Detected Isolate Isolate Contaminated Culture Start->Isolate Wash Wash Cells with PBS (2-3 times) Isolate->Wash Treat Add Medium with this compound (100-250 U/mL) Wash->Treat Incubate Incubate (24-48 hours) Treat->Incubate Monitor Monitor Culture Daily Incubate->Monitor ChangeMedium Change Medium & Repeat Wash/Treat Monitor->ChangeMedium Contamination Persists (3-5 passages) PostTreatment Culture in this compound-Free Medium (min. 2 weeks) Monitor->PostTreatment No Visible Fungi ChangeMedium->Wash Check Check for Recurrence PostTreatment->Check Success Contamination Eliminated Check->Success No Recurrence Discard Discard Culture Check->Discard Recurrence

Caption: Workflow for the elimination of fungal contamination in cell culture using this compound.

References

Application Notes: Utilizing Nystatin for the Selection of Resistant Yeast Strains

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nystatin is a polyene antifungal antibiotic produced by Streptomyces noursei. Its primary mechanism of action involves binding to ergosterol, a major sterol component of the fungal cell membrane.[1][2] This binding alters the membrane's permeability, leading to the leakage of essential intracellular components and ultimately, cell death.[1] This specific affinity for ergosterol makes this compound a valuable tool for researchers working with yeast. Beyond its use in preventing fungal contamination in cell culture, this compound serves as an effective selective agent for isolating yeast strains that have developed resistance.

The development of this compound resistance in yeast, such as Saccharomyces cerevisiae and Candida species, is typically associated with genetic mutations that alter the sterol composition of the cell membrane.[3][4] These mutations often occur in the ergosterol biosynthesis pathway.[5] Strains with reduced or modified ergosterol content exhibit decreased binding of this compound, allowing them to survive and proliferate in its presence. Researchers can leverage this principle to select for spontaneous or induced mutants with altered membrane characteristics. The selection process can be performed in a single step or progressively, using increasing concentrations of the antibiotic to isolate highly resistant strains.[6]

These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of this compound, preparing selection plates, and executing single-step and multi-step selection strategies to isolate resistant yeast strains.

Data Presentation

Quantitative data is essential for designing effective selection experiments. The following tables summarize key parameters for working with this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound for Various Yeast Species

This table provides a reference for the susceptibility of different yeast species to this compound, based on the broth microdilution method.[7]

Yeast SpeciesNumber of Strains TestedMIC Range (µg/mL)MIC Range (IU/mL)Incubation Time
Candida albicansMultiple clinical & control0.625 - 1.253.7 - 7.424-48 hours[7]
Candida glabrataMultiple clinical & control0.625 - 1.253.7 - 7.424-48 hours[7]
Candida tropicalisMultiple clinical & control0.625 - 1.253.7 - 7.424-48 hours[7]
Candida parapsilosisMultiple clinical & control0.625 - 1.253.7 - 7.424-48 hours[7]
Candida kruseiControl strains1.257.424-48 hours[7]
Geotrichum candidum1 clinical strain1.257.448 hours[7]
Trichosporon mucoides2 clinical strains1.257.448 hours[7]
Sensitive Fungi (General)Not specified1.56 - 6.25Not specifiedNot specified[2]

Table 2: Recommended this compound Concentrations for Yeast Selection & Culture

ApplicationRecommended Concentration (per mL of medium)Notes
Initial selection of resistant mutants10 - 60 unitsEffective for isolating first-step stable mutants of S. cerevisiae.[6]
Selection of highly resistant mutantsUp to 800 unitsUsed in second-step selections from first-step resistant mutants.[6]
General fungal control in nutrient agar50 - 100 unitsPrevents fungal growth when isolating bacteria.[8]
General fungal control in cell culture50 mg/L (approx. 250 units/mL)Recommended concentration for general use in cell culture applications.[1][2]

Table 3: Preparation and Storage of this compound Stock Solutions

ParameterRecommendationDetails
Solvents Dimethyl sulfoxide (DMSO)[2][9], Dimethylformamide (DMF)[2], Methanol[2]This compound is very slightly soluble in water but freely soluble in DMSO and DMF.[1][2] For use in agar, a DMSO stock is common.
Stock Concentration 5 - 25 mg/mL in DMSOA 25 mg/mL stock is prepared by dissolving ~2.5 mg of this compound in 100 µL of 100% DMSO.[9]
Storage Aliquot and store at -20°C for up to 4 months.[1]The powder should be stored at +4°C, protected from light, heat, and air.[1]
Stability Aqueous suspensions are stable at 37°C for up to 3 days.[1][2]Heat, light, and oxygen accelerate decomposition. Do not autoclave this compound solutions.[2]

Visualizations: Pathways and Workflows

nystatin_mechanism

selection_workflow

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a this compound stock solution for addition to culture media.

  • Materials:

    • This compound powder (CAS #: 1400-61-9)[1]

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Warning: this compound is light-sensitive. Perform these steps with minimal exposure to direct light. Wrap containers in aluminum foil.[9]

    • In a sterile, light-protected tube, weigh out the desired amount of this compound powder (e.g., 2.5 mg).

    • Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., for 25 mg/mL, add 100 µL DMSO to 2.5 mg this compound).[9]

    • Vortex vigorously for approximately 30-60 seconds until the powder is fully dissolved. The solution should be clear and yellow.[2][9]

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 4 months.[1]

Protocol 2: Determining the Minimum Inhibitory Concentration (MIC) of this compound via Broth Microdilution

This protocol is adapted from the EUCAST methodology to determine the lowest concentration of this compound that inhibits visible yeast growth.[7]

  • Materials:

    • Yeast strain of interest

    • RPMI 1640 medium with L-glutamine, buffered with MOPS to pH 7.0[7]

    • 2% Glucose solution, sterile

    • This compound stock solution (from Protocol 1)

    • Sterile 96-well microtiter plates

    • Spectrophotometer or plate reader (optional, for quantitative reading)

    • Incubator (36°C)

  • Procedure:

    • Prepare Media: Supplement RPMI 1640 medium with glucose to a final concentration of 2%.[7]

    • Prepare Inoculum:

      • Culture the yeast strain on a suitable agar plate.

      • Prepare a cell suspension in sterile saline or RPMI medium, adjusting the turbidity to a 0.5 McFarland standard.

      • Dilute this suspension in the RPMI-glucose medium to achieve a final concentration of 0.5 - 2.5 x 10⁵ CFU/mL in the microplate wells.[7]

    • Prepare this compound Dilutions:

      • In the 96-well plate, perform a 2-fold serial dilution of this compound.

      • Add 100 µL of RPMI-glucose medium to wells 2 through 11.

      • Add 200 µL of the starting this compound working solution to well 1.

      • Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

      • Well 11 serves as the growth control (no this compound). Well 12 serves as a sterility control (medium only, no inoculum).

    • Inoculate Plate: Add 100 µL of the prepared yeast inoculum to wells 1 through 11. This will halve the this compound concentration in each well, achieving the final test concentrations.

    • Incubation: Incubate the plate at 36°C for 24 to 48 hours.[7]

    • Reading the MIC:

      • The MIC is the lowest this compound concentration that causes a complete inhibition of visible growth (clear well) compared to the growth control (turbid well).[7]

      • Results can also be read spectrophotometrically at 450 nm. The MIC is defined as the concentration that produces a significant reduction (e.g., ≥90%) in turbidity compared to the control.[7][10]

Protocol 3: Selection of this compound-Resistant Yeast Mutants

This protocol describes the method for isolating spontaneous yeast mutants resistant to this compound using solid media.

  • Materials:

    • Wild-type yeast strain

    • Rich solid medium (e.g., YPD Agar or this compound Assay Agar)[11][12]

    • This compound stock solution (from Protocol 1)

    • Sterile petri dishes

    • Incubator (25-30°C)

  • Procedure:

    • Prepare Selection Plates:

      • Prepare the desired agar medium and sterilize by autoclaving.[11]

      • Cool the medium in a water bath to 45-50°C. Holding the medium at too high a temperature will degrade the this compound.[8]

      • Add the required volume of this compound stock solution to the molten agar to achieve the desired final concentration (e.g., 10, 15, or 60 units/mL for a first-step selection).[6] Mix thoroughly by swirling to ensure even distribution.

      • Pour the plates and allow them to solidify completely. Use freshly prepared plates for best results.[11][12]

    • Prepare Yeast Culture:

      • Inoculate the wild-type yeast strain into liquid broth and grow to a high density (late log or stationary phase) to maximize the number of cells screened.

    • Plating:

      • Spread a high concentration of cells (e.g., 10⁷ to 10⁸ cells) onto each this compound selection plate. Also, plate a dilution series onto non-selective plates to calculate the survival frequency.

    • Incubation: Incubate the plates at 25-30°C for 3-7 days. Resistant colonies will appear against a background of no growth.[13]

    • Isolate and Purify:

      • Pick individual, well-isolated colonies from the selection plates.

      • Purify the isolates by re-streaking them onto a fresh this compound selection plate to confirm their resistance.

    • (Optional) Multi-Step Selection: To obtain highly resistant mutants, take a confirmed resistant colony from a low-concentration plate and repeat the selection process on plates with a significantly higher this compound concentration (e.g., 800 units/mL).[6]

    • Verification and Storage: Confirm the resistance level of the final isolates by performing an MIC assay (Protocol 2). Store the confirmed resistant strains as glycerol stocks at -80°C for long-term use.

References

Application Notes and Protocols for Nystatin in In Vitro Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nystatin is a polyene macrolide antibiotic produced by Streptomyces noursei. It is a well-established antifungal agent effective against a wide range of yeasts and molds.[1][2] Its primary application is in the treatment of Candida infections. In the laboratory, this compound serves as a crucial control and investigational agent in antifungal susceptibility testing. These application notes provide detailed protocols for the preparation and use of this compound in in vitro antifungal assays, including broth microdilution and disk diffusion methods, to determine the susceptibility of fungal isolates.

Mechanism of Action

This compound exerts its antifungal effect by binding to ergosterol, a primary sterol component of the fungal cell membrane.[1][3] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity.[3][4] The altered permeability allows for the leakage of essential intracellular components, such as potassium ions (K+), leading to cellular acidification and ultimately, fungal cell death.[1][3] Because this compound has a higher affinity for ergosterol than for cholesterol, the predominant sterol in mammalian cell membranes, it exhibits selective toxicity towards fungi.[4]

This compound This compound Ergosterol Ergosterol (in Fungal Cell Membrane) This compound->Ergosterol Binds to Pore_Formation Formation of This compound-Ergosterol Pores Ergosterol->Pore_Formation Membrane_Disruption Increased Membrane Permeability Pore_Formation->Membrane_Disruption Ion_Leakage Leakage of K+ Ions and other Cellular Contents Membrane_Disruption->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Figure 1. Mechanism of action of this compound.

Preparation of this compound Stock Solutions

Due to its poor solubility in water, this compound stock solutions are typically prepared using organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Materials:

  • This compound powder (store protected from light and moisture)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL). This compound is soluble in DMSO up to 5 mg/ml and freely soluble in DMF.

  • Vortexing: Vortex the mixture vigorously until the this compound is completely dissolved. The solution should be clear and yellow.

  • Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C. Aqueous suspensions of this compound lose activity quickly, but stock solutions in DMSO or DMF are more stable.

Start Start Weigh Weigh this compound Powder Start->Weigh Add_Solvent Add DMSO or DMF Weigh->Add_Solvent Vortex Vortex to Dissolve Add_Solvent->Vortex Check_Dissolution Completely Dissolved? Vortex->Check_Dissolution Check_Dissolution->Vortex No Aliquot Aliquot into Light- Protected Tubes Check_Dissolution->Aliquot Yes Store Store at -20°C Aliquot->Store End End Store->End Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound in 96-Well Plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Fungal Suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (35-37°C, 24-48h) Inoculate_Plate->Incubate Read_MIC Determine MIC (Visually or Spectrophotometrically) Incubate->Read_MIC End End Read_MIC->End

References

Nystatin as a Tool in Membrane Biology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin, a polyene macrolide antibiotic, is a well-established antifungal agent.[1][2] Beyond its clinical applications, this compound has emerged as a powerful and versatile tool in membrane biology research. Its ability to selectively bind to sterols, particularly ergosterol in fungal membranes and cholesterol in mammalian membranes, allows for the targeted manipulation of membrane properties.[1][2][3] This unique characteristic makes this compound an invaluable reagent for studying the structure and function of lipid rafts, investigating endocytic pathways, and modulating cellular signaling events. These notes provide detailed protocols and applications of this compound for researchers in cell biology, biochemistry, and drug development.

Mechanism of Action

This compound's primary mechanism of action involves binding to sterols within the cell membrane. In fungal cells, it has a high affinity for ergosterol, while in mammalian cells, it interacts with cholesterol. This binding leads to the formation of pores or channels in the membrane, increasing its permeability to ions and small molecules.[1][2][3] This disruption of the membrane's integrity ultimately leads to cell death in fungi. In a research context, sublethal concentrations of this compound are used to sequester cholesterol and disrupt the organization of cholesterol-rich microdomains known as lipid rafts, without causing cell lysis.[4] This sequestration alters membrane fluidity and can impact the function of membrane-associated proteins.

Applications in Membrane Biology Research

Disruption of Lipid Rafts

Lipid rafts are dynamic microdomains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins. They serve as platforms for signal transduction and protein trafficking. This compound's ability to sequester cholesterol makes it an excellent tool for disrupting these microdomains to study their function.

Quantitative Data for Lipid Raft Disruption:

Cell LineThis compound ConcentrationIncubation TimeObserved Effect
N27 (neuronal cells)30-75 µM18 hours (overnight)Decreased caveolin-1 expression, loss of membrane androgen receptor (mAR) from rafts.[4]
RAW264.7 (macrophages)25 µg/mL30 minutesInhibition of fucoidan-activated phosphorylation of p38 kinase and JNK.
Endothelial Cells (SK-Hep1)10-50 µg/mL30 minutesEnhanced cationic liposome-mediated nucleic acid delivery by switching internalization to clathrin-mediated endocytosis and macropinocytosis.[5]
Human T cellsNot specifiedNot specifiedUsed to study the role of lipid rafts in immunological synapse formation.[6]

Experimental Protocol: Disruption of Lipid Rafts and Analysis by Sucrose Density Gradient Ultracentrifugation

This protocol describes the isolation of detergent-resistant membranes (DRMs), which are considered a biochemical correlate of lipid rafts, following this compound treatment.

Materials:

  • Cells of interest

  • This compound stock solution (e.g., 25 mg/mL in DMSO)[4]

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA)

  • Sucrose solutions (e.g., 80%, 35%, and 5% w/v in TNE buffer)[7]

  • Dounce homogenizer

  • Ultracentrifuge and tubes

  • Protein assay reagents (e.g., BCA or Bradford)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with the appropriate concentration and duration of this compound (refer to the table above or optimize for your cell line). A vehicle-treated control (e.g., DMSO) should be run in parallel.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells into 1 mL of ice-cold lysis buffer.

    • Incubate on ice for 30 minutes.

    • Homogenize the lysate with 10-20 strokes in a pre-chilled Dounce homogenizer.[7]

  • Sucrose Gradient Preparation:

    • In a 12-mL ultracentrifuge tube, carefully layer the sucrose solutions. Start by adding 3 mL of the cell lysate (adjusted to ~40% sucrose) to the bottom of the tube.

    • Carefully overlay with 4.5 mL of 35% sucrose solution.[7]

    • Finally, overlay with 4.5 mL of 5% sucrose solution.[7]

  • Ultracentrifugation: Centrifuge the gradient at 180,000 x g for 16-18 hours at 4°C.[7]

  • Fraction Collection: Carefully collect 1 mL fractions from the top of the gradient. Lipid rafts will be located at the interface of the 5% and 35% sucrose layers, appearing as a light-scattering band.[8]

  • Analysis:

    • Determine the protein concentration of each fraction.

    • Analyze the fractions by SDS-PAGE and Western blotting for lipid raft markers (e.g., caveolin-1, flotillin) and non-raft markers (e.g., transferrin receptor) to confirm successful isolation.

Visualization of Experimental Workflow:

G cluster_treatment Cell Treatment cluster_lysis Cell Lysis & Homogenization cluster_centrifugation Sucrose Gradient Ultracentrifugation cluster_analysis Analysis start Culture Cells treat Treat with this compound (or vehicle control) start->treat wash Wash with ice-cold PBS treat->wash lyse Lyse in Triton X-100 buffer wash->lyse homogenize Dounce Homogenize lyse->homogenize gradient Prepare Sucrose Gradient (5%, 35%, 40% with lysate) homogenize->gradient centrifuge Ultracentrifuge (180,000 x g, 16-18h, 4°C) gradient->centrifuge collect Collect Fractions centrifuge->collect protein_assay Protein Quantification collect->protein_assay western_blot Western Blot for Raft Markers protein_assay->western_blot

Caption: Workflow for Lipid Raft Isolation using this compound.

Investigating Endocytosis

This compound is a widely used inhibitor of caveolae/lipid raft-dependent endocytosis. By disrupting these domains, researchers can elucidate the role of this specific endocytic pathway in the internalization of various molecules, such as viruses, toxins, and nanoparticles.

Experimental Protocol: Inhibition of Endocytosis Assay

This protocol uses a fluorescently labeled ligand that is known or suspected to enter the cell via caveolae-dependent endocytosis.

Materials:

  • Cells cultured on glass coverslips or in imaging dishes

  • This compound stock solution

  • Fluorescently labeled ligand (e.g., FITC-Cholera Toxin B subunit for GM1, a lipid raft component)[6][9]

  • Cell culture medium

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on coverslips or imaging dishes and allow them to adhere and grow to the desired confluency.

  • This compound Pre-treatment: Pre-incubate the cells with this compound at a concentration known to disrupt lipid rafts in the specific cell type (e.g., 25-50 µg/mL) for 30-60 minutes at 37°C. A control group without this compound treatment should be included.

  • Ligand Incubation: Add the fluorescently labeled ligand to the cell culture medium and incubate for a predetermined time (e.g., 30 minutes to 2 hours) at 37°C to allow for internalization.

  • Washing: Wash the cells three times with ice-cold PBS to remove unbound ligand.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Staining and Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the intracellular fluorescence intensity to determine the effect of this compound on ligand uptake. A significant reduction in intracellular fluorescence in this compound-treated cells compared to the control indicates the involvement of caveolae/lipid raft-dependent endocytosis.

Visualization of Logical Relationship:

G This compound This compound Treatment Cholesterol Cholesterol Sequestration This compound->Cholesterol Rafts Lipid Raft Disruption Cholesterol->Rafts Endocytosis Inhibition of Caveolae-dependent Endocytosis Rafts->Endocytosis Uptake Decreased Uptake of Raft-dependent Cargo Endocytosis->Uptake

Caption: this compound's effect on endocytosis.

Membrane Permeabilization and Cytotoxicity Assays

At higher concentrations or with prolonged exposure, this compound's pore-forming activity can be utilized to permeabilize cell membranes. This property is useful for introducing impermeant molecules into the cytoplasm or for assessing cell viability.

Quantitative Data for Membrane Permeabilization:

Cell TypeThis compound ConcentrationIncubation TimeAssayObserved Effect
Erythrocytes15 µg/mL48 hoursAnnexin V binding, Fluo-3 fluorescenceIncreased intracellular Ca2+, phosphatidylserine exposure.[10]
Various Cell LinesVaries2-24 hoursLactate Dehydrogenase (LDH) AssayRelease of LDH indicates loss of membrane integrity.[11]
Various Cell LinesVariesVariesPropidium Iodide (PI) Uptake AssayPI enters and stains the nucleus of membrane-compromised cells.[12]

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay measures the activity of LDH released from damaged cells into the culture supernatant.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 5 x 10^4 to 2.5 x 10^5 cells/mL in 100 µL of culture medium.[11]

    • Incubate for at least 16 hours.

    • Treat cells with various concentrations of this compound for the desired time (e.g., 2-24 hours).[11]

    • Include wells for:

      • Untreated cells (spontaneous LDH release)

      • Cells treated with lysis buffer provided in the kit (maximum LDH release)

      • Medium only (background)

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 10-30 minutes).

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[13]

  • Calculation of Cytotoxicity:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Perforated Patch-Clamp Electrophysiology

The perforated patch-clamp technique allows for electrical access to the cell interior without dialyzing intracellular components, which is a common issue with conventional whole-cell patch-clamp. This compound forms small pores in the membrane patch under the pipette tip that are permeable to monovalent ions but not larger molecules, thus preserving the intracellular signaling environment.

Experimental Protocol: this compound Perforated Patch-Clamp

Materials:

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • This compound stock solution (25 mg/mL in DMSO, freshly prepared)[4][14]

  • Pipette solution (intracellular solution)

  • Extracellular solution

Procedure:

  • This compound-containing Pipette Solution Preparation:

    • Just before the experiment, add this compound stock solution to the pipette solution to a final concentration of 100-200 µg/mL.[14][15] Vortex thoroughly.

    • Keep the solution on ice and protected from light.

  • Pipette Filling:

    • Fill the tip of the patch pipette with this compound-free pipette solution to a height of about 400 µm.[14] This is crucial for obtaining a high-resistance seal.

    • Backfill the pipette with the this compound-containing solution.

  • Seal Formation: Approach the cell and form a gigaohm seal (>1 GΩ) as quickly as possible (within ~10 minutes of backfilling).[14]

  • Perforation: Monitor the formation of the perforated patch by applying small voltage steps and observing the capacitive currents. Perforation is indicated by a gradual decrease in the access resistance and an increase in the capacitive transients over 10-30 minutes.[14]

  • Recording: Once a stable, low access resistance is achieved, proceed with the electrophysiological recordings.

Visualization of Workflow:

G prep Prepare this compound-containing Pipette Solution fill Front-fill Pipette Tip (this compound-free) Back-fill with this compound Solution prep->fill seal Approach Cell and Form Gigaohm Seal fill->seal perforate Monitor Perforation (Decreasing Access Resistance) seal->perforate record Electrophysiological Recording perforate->record

Caption: this compound Perforated Patch-Clamp Workflow.

Impact on Signal Transduction Pathways

By disrupting lipid rafts, this compound can modulate the activity of various signaling pathways that are initiated at the plasma membrane.

PI3K-Akt Pathway

The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is crucial for cell survival, growth, and proliferation. The localization of key signaling components, including receptor tyrosine kinases and Akt itself, to lipid rafts is often required for efficient pathway activation. This compound-mediated disruption of these rafts can therefore impact PI3K-Akt signaling.

G cluster_membrane Membrane Events This compound This compound Membrane Plasma Membrane This compound->Membrane Rafts Lipid Raft Disruption Membrane->Rafts alters Receptor Growth Factor Receptor (e.g., RTK) Rafts->Receptor delocalizes PI3K PI3K Receptor->PI3K inhibits activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Growth) Akt->Downstream activates

Caption: this compound-mediated inhibition of PI3K-Akt signaling.

JNK Pathway

The c-Jun N-terminal kinase (JNK) pathway is a stress-activated protein kinase pathway involved in apoptosis, inflammation, and cellular stress responses. Membrane stress induced by agents like this compound can lead to the activation of the JNK pathway. This can occur through the translocation of signaling molecules to lipid rafts.[16]

G This compound This compound Membrane Plasma Membrane (Membrane Stress) This compound->Membrane Rafts Lipid Raft Alteration Membrane->Rafts induces TRAF2 TRAF2 Translocation to Rafts Rafts->TRAF2 promotes ASK1 ASK1 TRAF2->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates Downstream Downstream Effectors (Apoptosis, Inflammation) JNK->Downstream activates

Caption: this compound-induced activation of the JNK pathway.

Conclusion

This compound is a multifaceted tool for probing the intricacies of the plasma membrane. Its ability to specifically interact with cholesterol allows for the targeted disruption of lipid rafts, providing a means to investigate their role in a myriad of cellular processes, from signal transduction to endocytosis. The detailed protocols and application notes provided here serve as a guide for researchers to effectively utilize this compound in their experimental designs, ultimately contributing to a deeper understanding of membrane biology. As with any experimental tool, careful optimization of concentrations and incubation times for specific cell types and applications is crucial for obtaining reliable and reproducible results.

References

Nystatin Perforated Patch-Clamp Recording Technique: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nystatin perforated patch-clamp technique is a powerful electrophysiological method that offers a significant advantage over conventional whole-cell patch-clamp recording by preserving the integrity of the intracellular environment.[1][2][3] This is achieved by using the pore-forming antibiotic this compound to gain electrical access to the cell's interior without rupturing the cell membrane, thus preventing the dialysis of essential cytoplasmic components and second messengers.[1][3][4] This methodology is particularly valuable for studying ion channels and transporters that are modulated by intracellular signaling cascades, for preventing the "run-down" of channel currents, and for obtaining more physiologically relevant recordings of cellular electrical activity.[2][5][6]

Principle of the Technique

In the this compound perforated patch-clamp configuration, this compound is included in the patch pipette solution. After forming a high-resistance (gigaohm) seal between the pipette tip and the cell membrane, this compound molecules insert into the membrane patch, forming small pores.[7] These pores are permeable to small monovalent ions such as Na+, K+, and Cl-, allowing for the measurement and control of the cell's membrane potential and currents.[1][8] However, these pores are impermeable to larger molecules like divalent cations (e.g., Ca2+), ATP, GTP, and other signaling molecules, which remain within the cytoplasm at their physiological concentrations.[3][8]

Key Applications in Research and Drug Development

  • Studying G-protein Coupled Receptor (GPCR) and Second Messenger-Mediated Modulation of Ion Channels: By keeping the intracellular signaling pathways intact, this technique is ideal for investigating how GPCR activation and subsequent second messenger signaling affect ion channel function.

  • Preventing Channel Rundown: The dialysis of intracellular components in conventional whole-cell recordings can lead to a gradual loss of ion channel activity, a phenomenon known as "rundown".[3][5] The perforated patch technique significantly reduces or eliminates rundown, enabling stable, long-lasting recordings.[3][5]

  • Investigating Endogenous Calcium-Activated Currents: The preservation of intracellular calcium buffering and signaling allows for the study of Ca2+-activated channels in a more physiological context.

  • Cardiac Electrophysiology: This technique is valuable for recording action potentials and ion currents in cardiomyocytes, as it preserves the intracellular environment necessary for normal cellular function and provides a more accurate representation of cardiac physiology.[6]

  • Drug Screening and Safety Pharmacology: The high-throughput potential of automated patch-clamp systems combined with the perforated patch technique allows for more reliable screening of compounds that may modulate ion channels via intracellular mechanisms.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the this compound perforated patch-clamp technique.

ParameterTypical ValuesNotes
This compound Stock Solution Concentration25-100 mg/mL in DMSOPrepare fresh daily and protect from light.[5][9]
This compound Final Pipette Concentration100-200 µg/mLThe optimal concentration can be cell-type dependent.
Perforation Time10-30 minutesTime required for this compound to form a sufficient number of pores for recording.[9]
Series Resistance (Rs)Elevated compared to conventional whole-cellTypically in the range of 20-60 MΩ. The higher Rs is a key limitation.
Pore PermeabilityPermeable to small monovalent ionsImpermeable to divalent ions and molecules >~200 Da.[4]

Experimental Protocols

Preparation of this compound Stock Solution
  • Weigh out approximately 2.5 mg of this compound powder in a light-protected microcentrifuge tube.[9] this compound is light-sensitive, so minimize exposure to light throughout the process.[4][9]

  • Add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve a stock concentration of 25-50 mg/mL.[9]

  • Vortex the solution for approximately 30 seconds to dissolve the this compound completely.[9]

  • Wrap the stock solution tube in aluminum foil to protect it from light and store it at room temperature for use on the same day.[9] It is recommended to prepare the this compound-DMSO stock fresh daily.[9]

Preparation of this compound-Containing Pipette Solution
  • Prepare the desired intracellular pipette solution.

  • Just before starting the experiment, add the this compound stock solution to the pipette solution to a final concentration of 100-200 µg/mL.[9] For example, add 4-8 µL of a 25 mg/mL this compound stock solution to 1 mL of pipette solution.

  • Vortex or sonicate the final solution to ensure the this compound is well-dispersed.

  • Keep the this compound-containing pipette solution protected from light. This solution is typically stable for 2-4 hours.[9]

Perforated Patch-Clamp Recording Procedure
  • Pipette Tip Filling: To facilitate giga-seal formation, it is crucial to prevent this compound from being at the very tip of the pipette. Briefly dip the tip of the recording pipette into this compound-free pipette solution for a few seconds to fill the first few hundred micrometers.[9]

  • Back-filling the Pipette: Back-fill the remainder of the pipette with the this compound-containing pipette solution.[9]

  • Seal Formation: Approach the cell and form a high-resistance (GΩ) seal as you would for conventional patch-clamping. Aim to achieve a seal as quickly as possible after back-filling the pipette.[9]

  • Monitoring Perforation: After establishing a giga-seal, monitor the formation of pores by applying voltage steps and observing the capacitive transients. As this compound perforates the membrane patch, the access resistance will slowly decrease, and the capacitive currents will become larger.[4][9] This process typically takes 10-30 minutes.[9]

  • Recording: Once the series resistance has stabilized at a sufficiently low level (typically 20-60 MΩ), you can begin your experimental recordings.

  • Verification of Perforation: To confirm that the membrane has not ruptured and converted to a conventional whole-cell configuration, you can include a fluorescent dye (e.g., eosin) in the pipette solution that is too large to pass through the this compound pores.[10] If the cell becomes fluorescent, it indicates a rupture of the patch.[10]

Visualizations

G cluster_pipette Patch Pipette cluster_cell Cell cluster_patch Membrane Patch pipette_solution Pipette Solution (with this compound) membrane Cell Membrane pipette_solution->membrane Giga-seal Formation cytoplasm Cytoplasm (Second Messengers, Ions, etc.) nystatin_pores This compound Pores cytoplasm->nystatin_pores Impermeable to Large Molecules membrane->nystatin_pores This compound Insertion nystatin_pores->cytoplasm Monovalent Ion Exchange

Caption: Principle of this compound Perforated Patch-Clamp.

G cluster_protocol Experimental Workflow prep_this compound Prepare this compound Stock Solution (in DMSO) prep_pipette Prepare Pipette Solution with this compound prep_this compound->prep_pipette tip_fill Tip-fill Pipette with This compound-free Solution prep_pipette->tip_fill back_fill Back-fill Pipette with This compound-containing Solution tip_fill->back_fill seal Form Giga-seal on Cell back_fill->seal perforate Monitor Perforation (Access Resistance Decrease) seal->perforate record Begin Electrophysiological Recording perforate->record

Caption: this compound Perforated Patch-Clamp Experimental Workflow.

G cluster_pathway Preserved Intracellular Signaling Pathway ligand Ligand gpcr GPCR ligand->gpcr Binds g_protein G-Protein gpcr->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Produces ion_channel Ion Channel second_messenger->ion_channel Modulates cellular_response Cellular Response (e.g., Change in Vm) ion_channel->cellular_response Leads to

Caption: Example of a signaling pathway preserved during perforated patch-clamp.

References

Application Notes and Protocols: Utilizing Nystatin for the Creation of Sterol-Dependent Membrane Pores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Nystatin, a polyene antibiotic, in creating sterol-dependent pores in cellular and artificial membranes. This powerful tool has significant applications in electrophysiology, drug delivery, and studies of membrane biophysics.

Introduction

This compound is a naturally occurring antifungal agent that exhibits its activity through the formation of pores or channels in the cell membranes of fungi.[1] This process is critically dependent on the presence of sterols, primarily ergosterol in fungal membranes, and to a lesser extent, cholesterol in mammalian membranes.[1][2] This selective interaction forms the basis of this compound's antifungal properties and its utility as a research tool.[1][2] The formation of these pores leads to increased membrane permeability, allowing the leakage of ions and small molecules, which ultimately disrupts cellular homeostasis and leads to cell death.[1] In a research context, the controlled application of this compound allows for the creation of pores with specific properties, enabling a variety of experimental manipulations.

Mechanism of Action

The prevailing model for this compound's mechanism of action involves its interaction with membrane sterols to form transmembrane channels.[3] While the classical model suggests a "barrel-stave" arrangement where multiple this compound and sterol molecules assemble to form a pore, recent studies indicate a more complex mechanism.[3][4] It is now understood that this compound's action can be a two-stage process: at low concentrations, it may disrupt lipid packing, and at a critical threshold concentration, it forms stable aqueous channels.[4] The presence of highly ordered membrane domains, enriched with sterols, appears to be a key factor in stabilizing these this compound oligomers and facilitating pore formation.[3][5]

The structure of the this compound pore can vary, with evidence suggesting the formation of "half-pores" when the antibiotic is applied to one side of a membrane and "complete pores" (double-length channels) when applied to both sides.[6][7] These different pore structures exhibit distinct ion selectivities.[6]

Quantitative Data on this compound-Induced Pores

The biophysical properties of this compound-induced pores have been characterized using various techniques. The following tables summarize key quantitative data.

PropertyValueMembrane SystemCommentsReference
Pore Composition 4, 6, 9, or 12 moleculesOxidized cholesterol membranesDetermined by resistance change measurements.[1]
Pore Radius (effective) ~0.45 nmChinese Hamster Ovary (CHO) cellsEstimated based on osmotic effects.[8]
Ion Selectivity (One-sided application) Cation-selective (K⁺ > Na⁺ > Cl⁻)Lipid bilayer membranesThe pore allows the passage of positively charged ions more readily.[6]
Ion Selectivity (Two-sided application) Anion-selectiveLipid bilayer membranesThe formation of a double-length pore alters its selectivity.[6]
ParameterErgosterol-Containing MembranesCholesterol-Containing MembranesReference
This compound Oligomerization Sharp increase in fluorescence lifetime at ~100 molecules/liposomeNo significant change with concentration[9]
Initial Rate of Pore Formation Pronounced increase at critical concentrationLittle to no change with concentration[9]
Potency HigherLower[10]

Experimental Protocols

Perforated Patch-Clamp Electrophysiology

The this compound perforated patch-clamp technique allows for electrical access to the cell interior while preserving the intracellular environment by preventing the dialysis of large molecules.[11][12]

Materials:

  • This compound powder (light-sensitive)

  • Dimethyl sulfoxide (DMSO)

  • Pipette solution (intracellular solution)

  • Patch-clamp rig with amplifier and data acquisition system

  • Micropipette puller and polisher

Protocol:

  • Prepare this compound Stock Solution:

    • Weigh out approximately 2.5 mg of this compound in low light conditions.

    • Dissolve in 100 µL of 100% DMSO to make a 25 mg/mL stock solution.

    • Vortex for ~30 seconds to dissolve completely.

    • Wrap the stock solution in aluminum foil to protect it from light and store it at -20°C. Prepare fresh stock daily.[4]

  • Prepare this compound-Containing Pipette Solution:

    • Just before the experiment, add the this compound stock solution to your desired pipette solution to a final concentration of 100-300 µg/mL (e.g., add 4-12 µL of the 25 mg/mL stock to 1 mL of pipette solution).[4]

    • Vortex briefly to mix. Keep this solution on ice and protected from light. Use within 2-4 hours.[4]

  • Pipette Filling:

    • To facilitate giga-seal formation, it is crucial to have a this compound-free solution at the very tip of the pipette.

    • Fill the tip of the pulled micropipette with this compound-free pipette solution for a distance of about 400 µm by dipping the tip into the solution for a few seconds.[4]

    • Backfill the rest of the pipette with the this compound-containing pipette solution.[4]

  • Obtaining a Recording:

    • Approach the cell and form a high-resistance (giga-ohm) seal as you would for conventional whole-cell patch-clamping.

    • After establishing a stable seal, monitor the cell access. Perforation will occur gradually over 10-30 minutes as this compound diffuses to the tip and incorporates into the cell membrane.[4]

    • Successful perforation is indicated by a decrease in the access resistance and the appearance of capacitative transients and cellular currents.

Preparation of this compound-Containing Liposomes

Liposomes are a useful model system for studying the interaction of this compound with lipid bilayers.

Materials:

  • Soy lecithin or other desired phospholipids

  • Cholesterol or ergosterol

  • This compound

  • Chloroform and Methanol (1:1 v/v)

  • Phosphate buffered saline (PBS) or other desired buffer

  • Rotary evaporator

  • Probe sonicator

Protocol:

  • Lipid Film Hydration Method:

    • Dissolve the desired lipids (e.g., 100 mg soy lecithin and 20 mg cholesterol) and this compound (e.g., 30 mg) in a chloroform:methanol (1:1) mixture in a round-bottom flask.[6]

    • Evaporate the organic solvent using a rotary evaporator at 40°C to form a thin lipid film on the flask wall.[6][13]

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation at a temperature above the lipid phase transition temperature (e.g., 60°C for soy lecithin).[6] This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional):

    • To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size.[6]

  • Purification (Optional):

    • To remove unincorporated this compound, the liposome suspension can be centrifuged or subjected to size exclusion chromatography.

Fluorescence-Based Pore Formation Assay

Fluorescence assays can be used to monitor the kinetics of this compound-induced pore formation by observing the leakage of a fluorescent dye from cells or liposomes.

Materials:

  • Cells or liposomes loaded with a fluorescent dye (e.g., calcein, carboxyfluorescein, or pyranine)

  • This compound solution

  • Fluorometer or fluorescence microscope

Protocol:

  • Prepare Dye-Loaded Cells/Liposomes:

    • Load your target cells or liposomes with a self-quenching concentration of a fluorescent dye according to standard protocols.

  • Initiate the Assay:

    • Add the this compound solution to the cell or liposome suspension at the desired final concentration.

  • Monitor Fluorescence:

    • Measure the increase in fluorescence over time. As this compound forms pores, the dye will leak out, become de-quenched, and result in an increase in fluorescence intensity.

    • The initial rate of fluorescence increase is proportional to the initial rate of pore formation.[9]

  • Alternative Method using Propidium Iodide (PI):

    • For cellular assays, propidium iodide can be used. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells.

    • Incubate cells with this compound and PI.

    • Pore formation will allow PI to enter the cells and bind to DNA, resulting in a significant increase in fluorescence, which can be quantified using a fluorometer, fluorescence microscope, or flow cytometer.[14]

Visualizations

This compound Pore Formation Workflow

Nystatin_Pore_Formation cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nystatin_Monomer This compound Monomer Nystatin_Sterol_Complex This compound-Sterol Complex Nystatin_Monomer->Nystatin_Sterol_Complex Binding Sterol Ergosterol/ Cholesterol Sterol->Nystatin_Sterol_Complex Lipid_Bilayer Lipid Bilayer Pore Transmembrane Pore Nystatin_Sterol_Complex->Pore Oligomerization Ion_Leakage Ion & Solute Leakage Pore->Ion_Leakage Permeabilization Nystatin_Solution This compound in Solution Nystatin_Solution->Nystatin_Monomer Partitioning

Caption: Mechanism of this compound-induced pore formation.

Experimental Workflow for Perforated Patch-Clamp

Perforated_Patch_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_this compound Prepare this compound Stock (DMSO) Prep_Pipette_Sol Prepare this compound/ Pipette Solution Prep_this compound->Prep_Pipette_Sol Fill_Pipette Fill Pipette Tip (this compound-free) & Backfill Prep_Pipette_Sol->Fill_Pipette Seal Approach Cell & Form Giga-seal Fill_Pipette->Seal Perforate Monitor for Perforation (10-30 min) Seal->Perforate Record Record Ionic Currents Perforate->Record Analyze_Data Analyze Current-Voltage Relationships Record->Analyze_Data

Caption: Workflow for this compound perforated patch-clamp.

Troubleshooting and Considerations

  • This compound Stability: this compound is sensitive to light, heat, and oxidation. Always prepare fresh solutions and protect them from light.

  • Seal Formation in Patch-Clamp: The presence of this compound at the pipette tip can interfere with seal formation. The tip-filling method described above is crucial for success.

  • Variability between Cells: The efficacy of this compound can vary between different cell types, likely due to differences in membrane composition.[4]

  • Sterol Content: The concentration and type of sterol in the membrane will significantly impact the efficiency of pore formation. Ergosterol-containing membranes are much more susceptible than cholesterol-containing membranes.[15]

  • One-sided vs. Two-sided Application: Be aware that the properties of the pores, particularly ion selectivity, can differ depending on whether this compound is applied to one or both sides of the membrane.[6]

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to create sterol-dependent membrane pores for a wide range of scientific investigations.

References

Application Notes and Protocols for the Quantitative Determination of Nystatin in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Nystatin in various pharmaceutical formulations. The methodologies covered are High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Microbiological Assays, which are the most common techniques for the determination of this polyene antifungal agent.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific, sensitive, and accurate method for the quantification of this compound. It is capable of separating this compound from its degradation products and other excipients present in the formulation, making it a stability-indicating method.[1][2]

Experimental Protocol: Isocratic HPLC-UV Method[3][4]

This protocol describes a simple and robust isocratic HPLC method for the determination of this compound in bulk, oral, and vaginal tablets.[3]

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC instrument equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2][3]

  • Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase is a 30:70 (v/v) mixture of 0.05 M ammonium acetate buffer and methanol.[3] Another reported mobile phase is a 75:25 (v/v) mixture of methanol and water.[1][2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1][2][3]

  • Column Temperature: The column should be maintained at a constant temperature, for example, 30°C or 40°C.[1][2][3]

  • Detection Wavelength: this compound is typically detected at 304 nm or 305 nm.[1][2][3]

  • Injection Volume: A standard injection volume is 10 µL.[2]

1.2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 600 µg/mL).[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 5-500 µg/mL).[3] An internal standard, such as Amphotericin B, can be added to the working standards.[3]

  • Sample Preparation (for Tablets):

    • Weigh and finely powder a representative number of tablets (e.g., 10 tablets).[3]

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound (e.g., 5 mg) and transfer it to a volumetric flask.[3]

    • Add a portion of the mobile phase, sonicate for approximately 10 minutes to dissolve the this compound, and then dilute to the mark with the mobile phase.[3]

    • Filter the solution through a 0.45 µm membrane filter before injection.[3]

1.3. Analysis and Quantification:

  • Inject the standard solutions to establish a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary: HPLC Method
ParameterValueReference
Linearity Range5 - 500 µg/mL[3]
102 - 310 IU/mL[1][2]
Correlation Coefficient (r²)> 0.999[3][4]
Limit of Detection (LOD)0.01 µg/mL[3][4]
Limit of Quantification (LOQ)0.025 - 0.03 µg/mL[3][4]
Accuracy (Recovery)98.24% - 100.74%[1]
Precision (RSD%)< 2%[1]

Workflow Diagram: HPLC Analysis of this compound

HPLC_Workflow prep_standards Prepare Standard Solutions hplc_system HPLC System (Pump, Injector, Column, Detector) prep_standards->hplc_system Inject Standards prep_samples Prepare Sample Solutions (Tablets, Ointments, etc.) prep_samples->hplc_system Inject Samples data_acquisition Data Acquisition & Integration hplc_system->data_acquisition Chromatographic Data calibration Generate Calibration Curve data_acquisition->calibration Standard Peak Areas quantification Quantify this compound in Samples data_acquisition->quantification Sample Peak Areas calibration->quantification Calibration Function report Report Results quantification->report

Caption: Workflow for the quantitative analysis of this compound by HPLC.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of this compound compared to HPLC. However, it is less specific and may be subject to interference from other components in the formulation that absorb at the same wavelength.[5][6]

Experimental Protocol: UV-Vis Spectrophotometric Method[5][7]

This protocol is based on the direct measurement of UV absorbance of this compound.

2.1. Instrumentation:

  • UV-Vis Spectrophotometer: A double beam spectrophotometer is recommended.[7]

2.2. Preparation of Solutions:

  • Solvent: A mixture of dioxane and water (7:3 v/v) can be used to dissolve this compound.[5][6] Methanol is another suitable solvent.[7]

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the chosen solvent to prepare a stock solution (e.g., 200 mg/L).[5]

  • Working Standard Solutions: Prepare a series of standard solutions by diluting the stock solution to different concentrations (e.g., 5, 10, 15, 20, and 25 mg/L).[5]

  • Sample Preparation:

    • Accurately weigh a quantity of the pharmaceutical formulation equivalent to a known amount of this compound.

    • Dissolve it in the solvent, using sonication if necessary, in a volumetric flask.

    • Dilute to the mark with the solvent and filter if necessary. The final concentration should fall within the linear range of the assay.

2.3. Analysis and Quantification:

  • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for this compound, which is typically around 305 nm or 322 nm.[5][7] Use the solvent as a blank.

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

A derivative spectrophotometric method can also be employed to enhance specificity. Another approach involves a photochemical transformation of this compound, where the difference in absorbance before and after UV irradiation is used as the analytical signal.[5][6]

Quantitative Data Summary: UV-Vis Spectrophotometric Method
ParameterValue (Vanillin Method)Value (Crystal Violet Method)Reference
Linearity Range5 - 100 µg/mL2.5 - 25 µg/mL[8]
Molar Absorptivity8.427 × 10³ L/mol·cm2.472 × 10⁴ L/mol·cm[8]
Limit of Detection (LOD)0.069 µg/mLNot specified[8]
Limit of Quantification (LOQ)0.213 µg/mLNot specified[8]

Workflow Diagram: UV-Vis Spectrophotometric Analysis of this compound

UV_Vis_Workflow prep_standards Prepare Standard Solutions spectrophotometer UV-Vis Spectrophotometer prep_standards->spectrophotometer prep_samples Prepare Sample Solutions prep_samples->spectrophotometer measure_absorbance Measure Absorbance at λmax spectrophotometer->measure_absorbance calibration Generate Calibration Curve measure_absorbance->calibration Standard Absorbances quantification Calculate this compound Concentration measure_absorbance->quantification Sample Absorbances calibration->quantification report Report Results quantification->report

Caption: Workflow for the quantitative analysis of this compound by UV-Vis Spectrophotometry.

Microbiological Assay

The microbiological assay is the traditional pharmacopeial method for determining the potency of this compound.[3] This method is based on the principle of measuring the inhibition of growth of a susceptible microorganism by the antibiotic.

Experimental Protocol: Agar Diffusion Method (Cylinder-Plate Assay)[9][10]

3.1. Materials and Microorganism:

  • Test Organism: Saccharomyces cerevisiae is commonly used.[9][10]

  • Culture Medium: this compound Assay Agar (Antibiotic Assay Medium No. 12) is recommended.[9][10]

  • Petri Plates: Sterile Petri plates of a standard size.

  • Cylinders: Stainless steel or porcelain cylinders.

3.2. Preparation of Inoculum and Plates:

  • Prepare a suspension of the test organism from a fresh slant culture in sterile saline.[11]

  • Add a standardized volume of the inoculum to the molten this compound Assay Agar, which has been cooled to 45-50°C.[9][10]

  • Pour the seeded agar into Petri plates to form a uniform layer and allow it to solidify.

3.3. Preparation of Solutions:

  • Solvent: Dimethylformamide (DMF) is often used as the initial solvent for this compound.[11]

  • Standard Stock Solution: Accurately weigh a quantity of this compound reference standard and dissolve it in DMF to obtain a stock solution of a convenient concentration (e.g., 400 USP this compound Units/mL).[11]

  • Standard Dilutions: Prepare a series of graded dilutions of the standard stock solution using a suitable buffer (e.g., Buffer B.6) to obtain solutions with known potencies.[11]

  • Sample Preparation:

    • For liquid formulations like oral suspensions, accurately measure a volume and blend it with DMF.[11]

    • For solid formulations, an extraction step similar to the HPLC sample preparation may be required.

    • Dilute the initial sample solution with the same buffer used for the standards to obtain a test dilution with an assumed potency equal to the median dose of the standard.[11]

3.4. Assay Procedure:

  • Place the cylinders on the surface of the seeded agar plates.

  • Fill the cylinders with the different concentrations of the standard and the sample solutions.

  • Incubate the plates under specified conditions (e.g., 18-24 hours at 25-30°C).[10]

  • Measure the diameter of the zones of inhibition around each cylinder.

3.5. Calculation of Potency:

The potency of the sample is calculated by comparing the size of the zone of inhibition produced by the sample with the zones produced by the standard solutions using statistical methods, such as a parallel line assay model.[12]

Quantitative Data Summary: Microbiological Assay

The results of the microbiological assay are typically expressed in terms of potency (e.g., International Units or USP Units per mg or mL) and are evaluated for their statistical validity using analysis of variance (ANOVA).[12] The precision of the method is assessed by the confidence interval of the estimated potency.

Workflow Diagram: Microbiological Assay of this compound

Microbiological_Assay_Workflow prep_media Prepare Seeded Agar Plates assay_setup Apply Standards & Samples to Plates prep_media->assay_setup prep_standards Prepare Standard Dilutions prep_standards->assay_setup prep_samples Prepare Sample Dilutions prep_samples->assay_setup incubation Incubate Plates assay_setup->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones calculate_potency Calculate Potency measure_zones->calculate_potency report Report Results calculate_potency->report

Caption: Workflow for the microbiological assay of this compound.

Conclusion

The choice of the analytical method for the quantitative determination of this compound depends on the specific requirements of the analysis. HPLC is the method of choice for stability studies and when high specificity is required. UV-Vis spectrophotometry is a rapid and simple method suitable for routine quality control where interference from excipients is minimal. The microbiological assay, while being the traditional method for potency determination, is more time-consuming and less precise than chromatographic methods. The validation of the chosen method is crucial to ensure reliable and accurate results.[3][4][13]

References

Troubleshooting & Optimization

Optimizing Nystatin concentration for cell culture applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and troubleshooting advice for using Nystatin in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a polyene antifungal antibiotic produced by the bacterium Streptomyces noursei.[1] Its primary use in cell culture is to prevent or eliminate fungal (yeast and mold) contamination.

The mechanism of action involves this compound binding specifically to ergosterol, a key sterol component of fungal cell membranes.[2][3] This binding alters the membrane's structure, leading to the formation of pores or channels.[3][4] These pores disrupt the membrane's permeability, causing essential intracellular components, particularly potassium ions, to leak out, which ultimately leads to fungal cell death.[2][3] Mammalian cells contain cholesterol instead of ergosterol, which gives this compound a selective affinity for fungi. However, at higher concentrations, this compound can bind to cholesterol, leading to cytotoxicity in mammalian cells.[2]

Q2: What are the initial signs of fungal contamination in a cell culture?

Fungal contamination can manifest in several ways:

  • Visible Growth: The most obvious signs are filamentous structures (mycelia) or dense clumps of spores, which can appear white, yellow, or black.[5] In advanced stages, these can look like fuzzy patches, sometimes visible without a microscope.[5]

  • Media Appearance: Yeast contamination may initially cause the medium to remain clear but will eventually turn it cloudy and yellow as the yeast multiplies.[6] Fungal contamination can also cause the media to become turbid rapidly.

  • pH Changes: Fungal metabolism can alter the pH of the culture medium, often causing it to become more acidic (yellow if using phenol red indicator).[7]

  • Microscopic Observation: Under a microscope, molds appear as thin, multicellular filaments (hyphae). Yeasts appear as small, individual round or oval particles that may be seen budding.[6]

Q3: What is the recommended working concentration of this compound?

The optimal concentration can vary depending on the cell line and the severity of the contamination. However, a general range is typically used for prophylaxis and treatment.

  • For Prevention (Prophylaxis): A common starting concentration is 50 mg/L or 100 units/mL.[1][8][9]

  • For Treatment of Existing Contamination: Higher concentrations, up to 250 units/mL, may be required.[9]

It is always recommended to perform a dose-response experiment to determine the lowest effective concentration that does not impact your specific cell line's viability and morphology.

Q4: How should I prepare and store this compound solutions?

This compound has low solubility in water but is soluble in solvents like Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).[8][10]

Preparation:

  • To prepare a stock solution, dissolve this compound powder in a suitable solvent like DMSO to a concentration of 5-25 mg/mL.[8][11]

  • Vortex thoroughly to ensure it is fully dissolved.[11]

  • It is not recommended to sterilize this compound solutions by autoclaving or filter sterilization, as this can degrade the compound.[8] If sterility is required, use a γ-irradiated powder or prepare the solution under aseptic conditions.[8]

Storage and Stability:

  • This compound powder is sensitive to light, heat, and air and should be stored at -20°C.[1][10]

  • Stock solutions in DMSO can be aliquoted and stored at -20°C for up to 6 months.[12] Avoid repeated freeze-thaw cycles.[13]

  • In cell culture media, this compound is stable for approximately three days at 37°C.[8][9] Therefore, the media should be replaced with fresh this compound-containing media every 2-3 days during treatment.

Q5: Is this compound toxic to mammalian cells?

Yes, this compound can be toxic to mammalian cells, particularly at high concentrations.[9][14] This cytotoxicity is due to this compound's ability to bind to cholesterol in mammalian cell membranes, albeit with a lower affinity than to ergosterol.[2] This can disrupt the mammalian cell membrane and affect viability. Signs of cytotoxicity include changes in cell morphology, reduced proliferation rate, and cell detachment. It is crucial to determine the cytotoxic threshold for your specific cell line.

Data Presentation

Table 1: Recommended this compound Concentrations for Cell Culture

ApplicationConcentration (Units/mL)Concentration (mg/L)Notes
Fungal Prevention 50 - 100 U/mLApprox. 10 - 20 mg/LUse routinely in media for high-risk cultures.
Yeast Contamination 100 - 200 U/mLApprox. 20 - 40 mg/LEffective against most common yeast species.[15]
Mold Contamination 100 - 250 U/mLApprox. 20 - 50 mg/LMolds can be more resistant; higher end of the range may be needed.[8][9]
High-Risk/Irreplaceable Cultures Titrate up to 250 U/mLTitrate up to 50 mg/LAlways perform a cytotoxicity test first.

Note: Potency can vary by lot (e.g., ~5000 units/mg). Always refer to the manufacturer's certificate of analysis to prepare accurate concentrations.

Table 2: this compound Solubility and Solution Stability

ParameterSpecificationSource
Solvents DMSO (5 mg/mL), DMF, Methanol (11.2 mg/ml), Ethylene Glycol (8.75 mg/ml)[8]
Water Solubility Very slightly soluble; forms a suspension.[1]
Stock Solution Storage -20°C in aliquots.[10][12]
Stock Solution Stability Up to 6 months at -20°C.[12]
Working Solution Stability Stable for ~3 days at 37°C in culture media.[8][9]
Incompatibilities Sensitive to heat, light, and oxygen. Do not autoclave.[1][8]

Visual Diagrams and Workflows

This compound's Mechanism of Action cluster_fungus Fungal Cell cluster_extracellular Extracellular Space cluster_pore Membrane Disruption Membrane Fungal Cell Membrane Ergosterol Pore Pore Formation K+ Leakage Membrane->Pore Forms This compound This compound This compound->Membrane:p1 Binds to CellDeath Fungal Cell Death Pore:p_in->CellDeath Leads to

Caption: this compound binds to ergosterol, forming pores that lead to cell death.

Troubleshooting Fungal Contamination Start Suspicion of Fungal Contamination Observe Observe under microscope and check media color/turbidity Start->Observe Confirm Fungal Contamination Confirmed? Observe->Confirm Isolate Isolate culture immediately. Decontaminate work area. Confirm->Isolate Yes NoContam No Contamination Found. Continue routine monitoring. Confirm->NoContam No Irreplaceable Is the culture irreplaceable? Isolate->Irreplaceable Discard Discard culture following institutional biohazard protocols. Irreplaceable->Discard No Treat Treat with this compound (e.g., 100-200 U/mL). Monitor daily. Irreplaceable->Treat Yes Success Contamination cleared after 3-5 days? Treat->Success Continue Culture for 2 more passages without this compound to ensure eradication. Success->Continue Yes Reassess Contamination persists. Consider higher concentration or discarding. Success->Reassess No

Caption: Decision tree for identifying and managing fungal contamination.

Troubleshooting Guide

Q: I've added this compound to my culture, but now I see tiny crystal-like particles. Is this a problem?

A: This is likely not contamination. This compound is poorly soluble in aqueous solutions and can form a colloidal suspension in cell culture media.[9] These small, crystalline particles are often visible under a microscope and are characteristic of the this compound suspension itself, not a sign of bacterial contamination.[9] Ensure you mix the media well after adding this compound to distribute the suspension evenly.[9]

Q: My cells appear stressed, have rounded up, or are detaching after I started this compound treatment. What should I do?

A: These are signs of cytotoxicity, which can occur if the this compound concentration is too high for your specific cell line.

  • Reduce Concentration: Immediately replace the medium with one containing a lower this compound concentration (e.g., reduce by 50%).

  • Determine Cytotoxic Threshold: If you haven't already, perform a dose-response assay to find the maximum non-toxic concentration for your cells (see Protocol 2).

  • Limit Exposure Time: Only treat the culture for the minimum time necessary to clear the infection. Once the contamination is gone, return to antibiotic-free medium.

Q: I have treated my culture with this compound for a week, but the fungal contamination persists. What are my next steps?

A: If the contamination is not resolving, consider the following:

  • Verify Concentration: Double-check your stock solution calculations and the final concentration in your media.

  • Increase Concentration: If your cells can tolerate it, you may need to increase the this compound concentration, moving towards the higher end of the recommended range (e.g., 250 U/mL).[9]

  • Consider a Different Antifungal: Some fungal strains may be resistant to this compound. An alternative like Amphotericin B could be more effective, but be aware that it is generally more toxic to mammalian cells.[9]

  • Discard the Culture: The safest and most effective course of action to prevent cross-contamination of other cultures is to discard the persistently contaminated flask.[9] Thoroughly decontaminate the incubator and biosafety cabinet afterward.

Experimental Protocols

Protocol 1: Determining the Optimal (Lowest-Effective) this compound Concentration

This protocol helps identify the minimum this compound concentration required to inhibit fungal growth in your specific culture conditions.

Methodology:

  • Prepare Fungal Inoculum: If you have an isolated fungal contaminant, grow it in a separate flask of your culture medium without cells to create a spore/yeast suspension. If not, this test can be run prophylactically on a non-essential plate of cells.

  • Prepare Serial Dilutions: Prepare culture medium containing a range of this compound concentrations (e.g., 0, 25, 50, 100, 150, 200 U/mL).

  • Inoculate Plates: Seed several wells of a 24-well plate with your prepared fungal suspension.

  • Add this compound: Replace the medium in the wells with your prepared this compound dilutions. Include a positive control (fungi, no this compound) and a negative control (no fungi, no this compound).

  • Incubate: Incubate the plate under standard culture conditions (37°C, 5% CO₂).

  • Observe: Check for fungal growth daily using a microscope for 3-5 days. The lowest concentration that completely inhibits visible fungal growth is your minimum inhibitory concentration (MIC).

Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay

This protocol determines the concentration at which this compound becomes toxic to your cell line.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in an exponential growth phase at the time of analysis. Allow them to adhere overnight.[16]

  • Prepare this compound Concentrations: Prepare serial dilutions of this compound in your complete culture medium. Choose a range that brackets the intended therapeutic dose (e.g., 0, 50, 100, 200, 400, 800 U/mL). Include a vehicle control (medium with the same amount of DMSO as the highest this compound concentration) and a "no cells" blank control.[16]

  • Treat Cells: Remove the old medium and replace it with the medium containing the different this compound concentrations.

  • Incubate: Incubate the plate for a period relevant to your planned treatment time (e.g., 24, 48, or 72 hours).[16]

  • Perform MTT Assay:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[16]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[16]

  • Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analyze Data: Calculate cell viability as a percentage relative to the vehicle control. This will allow you to determine the concentration at which this compound significantly reduces cell viability.

References

Technical Support Center: Troubleshooting Nystatin Resistance in Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Candida albicans and Nystatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Candida albicans isolate shows high Minimum Inhibitory Concentration (MIC) values for this compound. What are the primary mechanisms of resistance?

A1: this compound resistance in C. albicans is primarily associated with three main mechanisms:

  • Alterations in the Ergosterol Biosynthesis Pathway: this compound binds to ergosterol, a key component of the fungal cell membrane, leading to pore formation and cell death. Mutations in genes of the ergosterol biosynthesis pathway, particularly ERG3, ERG6, and ERG11, can lead to a decrease in ergosterol content or the production of altered sterols that reduce this compound binding.[1][2][3][4]

  • Upregulation of Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5][6][7]

  • Biofilm Formation: C. albicans can form biofilms, which are complex communities of cells encased in an extracellular matrix.[8][9][10] This matrix can act as a physical barrier, preventing this compound from reaching the fungal cells. Additionally, cells within a biofilm exhibit altered metabolic states that can contribute to drug resistance.[8][9][10]

Q2: I am observing inconsistent this compound MIC results in my broth microdilution assays. What could be the cause?

A2: Inconsistent MIC results can stem from several factors:

  • Inoculum Preparation: Ensure the inoculum is prepared from a fresh culture (24-hour growth on Sabouraud Dextrose Agar is recommended) and standardized to the correct cell density as per CLSI M27-A guidelines (0.5 x 10³ to 2.5 x 10³ cells/mL).

  • Media and Incubation: Use RPMI-1640 medium and incubate at 35°C for 24-48 hours. Variations in media composition or incubation conditions can affect growth and drug susceptibility.

  • Trailing Effect: Polyenes like this compound can sometimes exhibit a "trailing" phenomenon, where a small amount of residual growth is observed at concentrations above the MIC. It is crucial to read the MIC at the lowest concentration that shows a significant reduction in growth (e.g., ≥50% inhibition) compared to the drug-free control.

Q3: Can previous exposure of my C. albicans isolates to other antifungals, like azoles, influence this compound susceptibility?

A3: Yes, prior exposure to azoles can select for resistance mechanisms that also affect this compound susceptibility. For instance, upregulation of efflux pumps like CDR1 and CDR2 is a common mechanism of azole resistance and can also contribute to reduced this compound susceptibility by exporting the drug.[5][7]

Troubleshooting Guides

Problem 1: Consistently high this compound MICs in planktonic cultures of a previously susceptible C. albicans strain.

Possible Cause & Solution

Possible CauseRecommended Troubleshooting Steps
Development of Resistance 1. Sequence Key Genes: Sequence the ERG3, ERG6, and ERG11 genes to identify potential mutations. 2. Gene Expression Analysis: Perform qRT-PCR to assess the expression levels of efflux pump genes (CDR1, CDR2, MDR1). Increased expression suggests their involvement in resistance.
Incorrect Drug Concentration 1. Verify this compound Stock Solution: Prepare a fresh stock solution of this compound and verify its concentration. 2. Use Quality Control Strains: Include a susceptible reference strain (e.g., ATCC 90028) in your assay to ensure the drug is active.
Problem 2: this compound is effective against planktonic cells but not against biofilms.

Possible Cause & Solution

Possible CauseRecommended Troubleshooting Steps
Biofilm-Mediated Resistance 1. Confirm Biofilm Formation: Use techniques like crystal violet staining or confocal microscopy to confirm that your isolate forms a robust biofilm. 2. Test at Different Biofilm Stages: Determine the this compound MIC at different stages of biofilm development (e.g., early, intermediate, mature). Resistance often increases as the biofilm matures.[8][11] 3. Consider Combination Therapy: Investigate the synergistic effects of this compound with other agents that may disrupt the biofilm matrix.

Quantitative Data Summary: this compound MICs in Planktonic vs. Biofilm C. albicans

Growth PhaseThis compound MIC (µg/mL)Fold Increase in Resistance
Early Biofilm (0-6h)8-
Intermediate Biofilm (12-24h)16-322-4x
Mature Biofilm (48-72h)>32>4x

Note: These are representative values and can vary between strains and experimental conditions.[11]

Experimental Protocols

Broth Microdilution for this compound Susceptibility Testing (Adapted from CLSI M27-A)
  • Inoculum Preparation:

    • Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of this compound in RPMI-1640 in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant (e.g., ≥50%) inhibition of growth compared to the growth control.

RNA Extraction and qRT-PCR for Efflux Pump Gene Expression
  • Cell Culture and Treatment:

    • Grow C. albicans to mid-log phase in YPD broth.

    • Expose cells to a sub-inhibitory concentration of this compound for a defined period (e.g., 1-2 hours).

    • Harvest cells by centrifugation.

  • RNA Extraction:

    • Use a hot phenol-based method or a commercial kit for fungal RNA extraction. Mechanical disruption with glass beads is often necessary to break the fungal cell wall.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize cDNA from the total RNA using a reverse transcription kit with oligo(dT) and random primers.

  • qRT-PCR:

    • Perform qRT-PCR using primers specific for the target efflux pump genes (CDR1, CDR2, MDR1) and a reference gene (e.g., ACT1).

    • Calculate the relative gene expression using the ΔΔCt method.

DNA Sequencing of ERG Genes
  • Genomic DNA Extraction:

    • Extract genomic DNA from an overnight culture of C. albicans using a suitable extraction kit or protocol.

  • PCR Amplification:

    • Amplify the entire coding regions of the ERG3, ERG6, and ERG11 genes using high-fidelity DNA polymerase and gene-specific primers.

  • PCR Product Purification:

    • Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing:

    • Sequence the purified PCR products using the same primers used for amplification.

  • Sequence Analysis:

    • Align the obtained sequences with the reference gene sequences from a susceptible C. albicans strain to identify any mutations.

Visualizations

Nystatin_Resistance_Mechanisms cluster_0 Mechanisms of this compound Resistance Ergosterol Pathway Alterations Ergosterol Pathway Alterations This compound Inefficacy This compound Inefficacy Ergosterol Pathway Alterations->this compound Inefficacy Reduced Drug Target Efflux Pump Upregulation Efflux Pump Upregulation Efflux Pump Upregulation->this compound Inefficacy Reduced Intracellular Drug Biofilm Formation Biofilm Formation Biofilm Formation->this compound Inefficacy Reduced Drug Penetration

Caption: Key mechanisms contributing to this compound resistance in Candida albicans.

Ergosterol_Biosynthesis_Pathway cluster_mutations Resistance Mutations Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Erg11p Ignosterol Ignosterol 14-demethyl lanosterol->Ignosterol Erg3p Ergosterol Ergosterol Ignosterol->Ergosterol Erg6p Erg11p Erg11p Erg3p Erg3p Erg6p Erg6p This compound This compound This compound->Ergosterol Binds to Troubleshooting_Workflow Start Start High this compound MIC High this compound MIC Start->High this compound MIC Planktonic or Biofilm? Planktonic or Biofilm? High this compound MIC->Planktonic or Biofilm? Planktonic Planktonic Planktonic or Biofilm?->Planktonic Planktonic Biofilm Biofilm Planktonic or Biofilm?->Biofilm Biofilm Check QC Strain Check QC Strain Planktonic->Check QC Strain Confirm Biofilm Formation Confirm Biofilm Formation Biofilm->Confirm Biofilm Formation QC OK? QC OK? Check QC Strain->QC OK? Investigate Resistance Investigate Resistance QC OK?->Investigate Resistance Yes Re-evaluate Assay Re-evaluate Assay QC OK?->Re-evaluate Assay No Sequence ERG Genes Sequence ERG Genes Investigate Resistance->Sequence ERG Genes qRT-PCR for Efflux Pumps qRT-PCR for Efflux Pumps Investigate Resistance->qRT-PCR for Efflux Pumps End End Re-evaluate Assay->End Sequence ERG Genes->End qRT-PCR for Efflux Pumps->End Confirm Biofilm Formation->End

References

Nystatin light sensitivity and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the light sensitivity and proper storage of Nystatin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a polyene macrolide antibiotic derived from Streptomyces noursei. It is a widely used antifungal agent effective against a variety of yeasts and fungi.[1][2] Its stability is a significant concern because the molecule is highly susceptible to degradation under various conditions, including exposure to light, heat, oxygen, and extreme pH (both acidic and alkaline environments).[3] This degradation leads to a loss of antifungal potency, which can critically impact experimental results and therapeutic efficacy.[4][5]

Q2: How sensitive is this compound to light?

A2: this compound is exceptionally sensitive to light. Exposure to natural daylight or UV radiation causes it to photodegrade into products with lower biological activity.[4][5][6][7] Studies have shown that this photodegradation is a significant factor in the loss of its antifungal properties.

Q3: What are the ideal storage conditions for different this compound formulations?

A3: Proper storage is crucial to maintain the stability and efficacy of this compound. The recommended conditions vary by formulation:

FormulationRecommended Storage TemperatureLight and Moisture Protection
Powder Refrigerator (2°C to 8°C)Store in a tightly sealed, light-resistant container.[8]
Oral Liquid/Suspension Room Temperature (20°C to 25°C)Store in a tightly sealed, light-resistant container, away from heat and moisture. Do not freeze.
Tablets Room Temperature (20°C to 25°C)Store in a tightly sealed, light-resistant container, away from heat and moisture.
Lozenges Refrigerator (2°C to 8°C)Protect from light and moisture.

Q4: What are the consequences of improper this compound storage in a research setting?

A4: Improper storage can lead to degradation of the compound, resulting in:

  • Reduced Antifungal Activity: The primary consequence is a significant loss of biological potency, which can lead to inaccurate and unreliable experimental outcomes.[4][5]

  • Formation of Degradation Products: Exposure to light and other stressors leads to the formation of this compound isomers and other degradation products. While the exact chemical structures of all photodegradation products are not fully elucidated in the literature, it is known that they possess diminished antifungal properties.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or lower-than-expected antifungal activity in vitro. This compound degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure this compound is stored according to the recommendations in the table above. Always protect from light. 2. Prepare Fresh Solutions: this compound solutions and aqueous suspensions can lose activity shortly after preparation. Prepare solutions fresh for each experiment and use them promptly. 3. Conduct a Potency Assay: If degradation is suspected, perform a stability analysis using HPLC or UV-Vis spectrophotometry to determine the concentration of active this compound.
Visible color change or precipitation in this compound solution. This may indicate significant degradation of the compound.1. Discard the Solution: Do not use a solution that shows visible signs of degradation. 2. Review Preparation and Storage Protocols: Ensure that the solvent and pH of the solution are appropriate for this compound stability and that the solution has been protected from light.
Difficulty dissolving this compound powder. This compound has low aqueous solubility.1. Use an Appropriate Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used to prepare stock solutions, which can then be diluted in the appropriate aqueous medium. 2. Sonication: Brief sonication may aid in the dissolution of the powder.

Quantitative Data on this compound Degradation

The following table summarizes the percentage of this compound degradation under various stress conditions after 48 hours of exposure.

Stress ConditionDegradation (%)Reference
Acidic Hydrolysis (0.1 M HCl) 88%[3]
Alkaline Hydrolysis (0.1 M NaOH) 100%[3]
Oxidative Stress (30% H₂O₂) 58%[3]
Thermal Stress (60°C) 48%[3]
Photolytic Stress (Xenon Light) 9%[3]

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound

This protocol provides a method for the quantitative analysis of this compound and its degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents:

  • Methanol (HPLC grade)

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Deionized Water

3. Mobile Phase Preparation:

  • Prepare a 0.05 M ammonium acetate buffer.

  • The mobile phase consists of a mixture of methanol and 0.05 M ammonium acetate buffer in a 70:30 (v/v) ratio.

  • Adjust the pH of the mobile phase to 5.0 with glacial acetic acid.

  • Degas the mobile phase by sonication before use.

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase. From this, create a series of working standard solutions at concentrations ranging from 5 to 500 µg/mL.

  • Sample Solution (from tablets): Weigh and finely powder ten tablets. Accurately weigh a portion of the powder equivalent to 5 mg of this compound and transfer it to a 25 mL volumetric flask. Add the mobile phase to the mark, sonicate for 10 minutes, and then filter through a 0.45 µm membrane filter.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 305 nm

6. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • The retention time for this compound is approximately 8-16 minutes, depending on the specific column and conditions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions.

Protocol 2: UV-Vis Spectrophotometry for Photodegradation Kinetics

This protocol outlines a method to monitor the photodegradation of this compound.

1. Instrumentation:

  • UV-Vis Spectrophotometer

  • UV lamp (e.g., 366 nm)

  • Quartz cuvettes

2. Reagents:

  • Ethanol (spectroscopic grade)

  • This compound reference standard

3. Sample Preparation:

  • Prepare a stock solution of this compound in ethanol.

  • Prepare a working solution of this compound in ethanol (e.g., 1.2 x 10⁻⁵ M).

4. Experimental Procedure:

  • Place the this compound working solution in a quartz cuvette.

  • Expose the solution to the UV lamp.

  • At regular time intervals, record the UV-Vis absorbance spectra of the solution over a range of 200-400 nm.

  • Monitor the decrease in absorbance at this compound's characteristic peaks (approximately 292, 306, and 320 nm) and the potential increase in absorbance at other wavelengths, indicating the formation of degradation products.

5. Data Analysis:

  • The photodegradation of this compound has been shown to follow a two-step consecutive reaction.[4][5][6][7] The reaction rate constants for the first (first-order) and second (zero-order) steps have been estimated as 0.0929 (±0.0076)/min and 0.0052 (±0.0016)/min, respectively.[4][5][7]

Visualizations

This compound's Primary Mechanism of Action

This compound's Antifungal Mechanism of Action This compound This compound Ergosterol Ergosterol (in fungal cell membrane) This compound->Ergosterol Binds to Oxidative_Stress Induction of Reactive Oxygen Species (ROS) This compound->Oxidative_Stress Pore_Formation Pore/Channel Formation Ergosterol->Pore_Formation Disrupts membrane integrity Ion_Leakage Leakage of K+ and other ions Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Cellular_Damage Damage to Proteins, Lipids, and Nucleic Acids Oxidative_Stress->Cellular_Damage Cellular_Damage->Cell_Death

Caption: this compound's primary mechanism of action.

This compound-Induced Inflammatory Signaling Pathway

This compound-Induced TLR-Dependent Inflammatory Signaling This compound This compound TLR1_TLR2 TLR1/TLR2 Heterodimer This compound->TLR1_TLR2 Activates MyD88 MyD88 TLR1_TLR2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB Cytokines Secretion of IL-1β, IL-8, TNF-α NF_kB->Cytokines Troubleshooting Workflow for this compound Stability Start Inconsistent Experimental Results Check_Storage Verify this compound Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Storage_Correct Storage is Correct Check_Storage->Storage_Correct Check_Solution_Prep Review Solution Preparation (Freshness, Solvent, pH) Storage_Correct->Check_Solution_Prep Yes Correct_Storage Correct Storage Conditions and Re-run Experiment Storage_Correct->Correct_Storage No Solution_Prep_Correct Solution Prep is Correct Check_Solution_Prep->Solution_Prep_Correct Perform_QC Perform QC Analysis (HPLC or UV-Vis) Solution_Prep_Correct->Perform_QC Yes Prepare_Fresh Prepare Fresh Solution and Re-run Experiment Solution_Prep_Correct->Prepare_Fresh No QC_Pass Potency is within Specification Perform_QC->QC_Pass Investigate_Other Investigate Other Experimental Variables QC_Pass->Investigate_Other Yes Discard_Lot Discard this compound Lot and Obtain New Stock QC_Pass->Discard_Lot No

References

Technical Support Center: Overcoming Poor Bioavailability of Nystatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor bioavailability of Nystatin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor bioavailability?

This compound's therapeutic efficacy is hampered by its minimal absorption through mucocutaneous membranes, leading to negligible oral bioavailability.[1] This is primarily due to its low aqueous solubility and high molecular weight, which limit its ability to be absorbed systemically when administered orally.[2][3][4] Consequently, oral this compound formulations are mainly effective for treating localized fungal infections within the gastrointestinal tract.[2]

Q2: What are the common challenges encountered when working with this compound in experiments?

Researchers often face the following issues:

  • Low solubility: this compound is poorly soluble in water and many common organic solvents, making it difficult to prepare stock solutions and formulations for in vitro and in vivo experiments.[4]

  • Instability: It is sensitive to light, heat, and pH extremes, which can lead to degradation and loss of antifungal activity.

  • Variability in in vitro results: The poor solubility can lead to inconsistent results in antifungal susceptibility testing, as the drug may not be fully available to the fungal cells.

  • Difficulty in achieving therapeutic systemic concentrations: Due to its poor absorption, achieving systemic therapeutic levels for treating disseminated fungal infections via oral administration is a significant challenge.

Q3: What are the primary strategies to enhance this compound's bioavailability?

Several formulation strategies have been explored to overcome the poor bioavailability of this compound. These approaches focus on improving its solubility, dissolution rate, and permeability. Key strategies include:

  • Nanosizing: Reducing the particle size of this compound to the nanometer range increases the surface area, which can enhance its dissolution rate and antifungal activity.[5][6][7]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its wettability and dissolution.[3][4][8][9][10]

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes, niosomes, and nanoemulsions can improve its solubility and facilitate its transport across biological membranes.[1][10][11]

  • Polymeric Micelles and Nanoparticles: These systems can encapsulate this compound, protecting it from degradation and improving its solubility and delivery to the target site.

  • Mucoadhesive Formulations: For localized treatment, such as oral candidiasis, mucoadhesive formulations can prolong the contact time of the drug with the mucosa, enhancing its local efficacy.[9][12]

Troubleshooting Guides

Issue: Low and variable readings in in vitro antifungal susceptibility testing.

Possible Cause: Poor solubility and aggregation of this compound in the assay medium.

Troubleshooting Steps:

  • Solvent Selection: While this compound has low aqueous solubility, small amounts of organic solvents like DMSO or DMF can be used to prepare a concentrated stock solution, which is then diluted in the assay medium. Ensure the final solvent concentration is non-toxic to the fungal cells.

  • Use of Surfactants: Incorporating non-ionic surfactants, such as Tween 80, at low concentrations in the culture medium can help to improve the dispersion of this compound.[9]

  • Formulation Approaches: Consider using a formulated version of this compound with enhanced solubility, such as a solid dispersion or a lipid-based formulation, for your in vitro experiments.

Issue: Inconsistent results in animal efficacy studies for systemic infections.

Possible Cause: Poor and erratic oral absorption of the this compound formulation.

Troubleshooting Steps:

  • Formulation Optimization: The chosen formulation is critical. For systemic infections, oral administration of standard this compound powder is unlikely to be effective. Utilize an enabling formulation such as:

    • Nanosuspensions: Prepare a nanosuspension of this compound to increase its surface area and dissolution rate.[5][6]

    • Lipid-Based Formulations: Formulations like niosomes or liposomes can enhance absorption.[1][11]

  • Route of Administration: For preclinical proof-of-concept studies where the primary goal is to assess the systemic antifungal activity of this compound, consider parenteral administration (e.g., intravenous or intraperitoneal) of a solubilized formulation to bypass the oral absorption barrier. Note that parenteral administration of this compound is associated with toxicity.[13]

  • Dose and Dosing Frequency: The dose and frequency of administration may need to be optimized for the specific animal model and formulation used.

Data Presentation

Table 1: Comparison of Different this compound Formulations for Enhanced Bioavailability

Formulation TypeCarrier/Key ComponentsKey FindingsReference
Nanosuspension Wet-media millingReduced median particle size from 6577 nm to 137 nm; superior in vitro and in vivo activity against Candida albicans.[5][6][5][6][7]
Solid Dispersion MaltodextrinSignificant reduction (over 80%) in biofilm formation compared to this compound reference suspension.[3][3]
Solid Dispersion LactoseFaster drug release from buccoadhesive tablets compared to physical mixtures.[9][9]
Niosomes Span 60 or Span 40 and cholesterolEncapsulation of this compound for potential parenteral administration.[11][11]
Liposomes Chitosan and Alginate coatingIncreased entrapment efficiency and sustained release profile.[1][1]
Nanoemulsion -Higher drug release (49.13%) compared to solid dispersion (36.37%) and commercial cream (22.88%).[10][10]
Spanlastical Hard Candy Lozenges Span 80 and Sodium DeoxycholateImproved this compound's local antifungal efficacy and contact time for oral candidiasis.[12][12]

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet-Media Milling

This protocol is based on the methodology described by Melkoumov et al. (2013).[5][6]

Objective: To reduce the particle size of this compound to the nanometer range to improve its dissolution and antifungal activity.

Materials:

  • Commercial this compound oral suspension

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • High-energy planetary ball mill or similar milling equipment

  • Particle size analyzer (e.g., laser diffraction)

  • High-performance liquid chromatography (HPLC) system

Methodology:

  • Dilute the commercial this compound suspension with purified water to a suitable viscosity for milling.

  • Add the diluted suspension and milling media to the milling chamber.

  • Mill the suspension at a high speed for a predetermined duration. The milling time and speed should be optimized to achieve the desired particle size.

  • Periodically withdraw samples and measure the particle size distribution using a laser diffraction particle size analyzer.

  • Continue milling until the desired particle size (e.g., median particle size < 200 nm) is achieved.

  • After milling, separate the nanosuspension from the milling media.

  • Assay the this compound content in the final nanosuspension using a validated HPLC method to ensure no significant degradation occurred during the milling process.

Protocol 2: In Vitro Drug Release Study using Dialysis Bag Method

This protocol is adapted from the methodology described by Al-Dhubaib et al. (2025).[1]

Objective: To evaluate the in vitro release profile of this compound from a formulated product (e.g., liposomes, nanoparticles).

Materials:

  • This compound formulation

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Phosphate buffered saline (PBS), pH 7.4 (or other suitable release medium)

  • Shaking water bath or incubator

  • UV-Vis spectrophotometer or HPLC system

Methodology:

  • Accurately weigh a specific amount of the this compound formulation and place it inside a pre-soaked dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium (e.g., 100 mL of PBS, pH 7.4).

  • Place the entire setup in a shaking water bath maintained at 37 ± 0.5°C with a constant agitation speed (e.g., 50 rpm).

  • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the release medium (e.g., 5 mL).

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a UV-Vis spectrophotometer at the appropriate wavelength or an HPLC system.

  • Calculate the cumulative percentage of drug released at each time point.

Mandatory Visualization

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Conclusion Nystatin_Powder This compound Raw Material Formulation_Strategy Select Formulation Strategy (e.g., Nanosizing, Solid Dispersion) Nystatin_Powder->Formulation_Strategy Optimized_Formulation Optimized this compound Formulation Formulation_Strategy->Optimized_Formulation Particle_Size Particle Size Analysis Optimized_Formulation->Particle_Size Drug_Release In Vitro Drug Release Optimized_Formulation->Drug_Release Antifungal_Activity Antifungal Susceptibility Testing Optimized_Formulation->Antifungal_Activity Animal_Model Select Animal Model (e.g., Murine Candidiasis) Antifungal_Activity->Animal_Model Efficacy_Study Conduct Efficacy Study Animal_Model->Efficacy_Study Pharmacokinetics Pharmacokinetic Analysis Efficacy_Study->Pharmacokinetics Data_Analysis Analyze Data Pharmacokinetics->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: Experimental workflow for developing and evaluating enhanced bioavailability this compound formulations.

nystatin_delivery_systems cluster_systems Drug Delivery Systems cluster_outcomes Improved Properties This compound Poorly Soluble this compound Nanosizing Nanosizing This compound->Nanosizing Solid_Dispersion Solid Dispersions This compound->Solid_Dispersion Lipid_Based Lipid-Based Carriers (Liposomes, Niosomes) This compound->Lipid_Based Polymeric Polymeric Nanoparticles This compound->Polymeric Solubility Increased Solubility Nanosizing->Solubility Dissolution Enhanced Dissolution Rate Nanosizing->Dissolution Solid_Dispersion->Solubility Solid_Dispersion->Dissolution Lipid_Based->Solubility Permeability Improved Permeability Lipid_Based->Permeability Polymeric->Solubility Polymeric->Permeability Efficacy Enhanced Efficacy Solubility->Efficacy Dissolution->Efficacy Permeability->Efficacy

References

Methods for preparing stable Nystatin stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for preparing and storing stable Nystatin stock solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in a laboratory setting? this compound is a polyene antifungal antibiotic produced by Streptomyces noursei.[1][2] Its primary function is to act against a wide variety of yeasts and fungi, most notably Candida species. In laboratory and cell culture applications, it is used to prevent fungal contamination. This compound works by binding to ergosterol, a key component of fungal cell membranes, which increases the membrane's permeability and leads to the leakage of intracellular components and eventual cell death.[1] It has no activity against bacteria.

Q2: What are the recommended solvents for preparing this compound stock solutions? this compound is very slightly soluble in water, so it is often prepared as an aqueous suspension.[1][2] For creating a true solution, organic solvents are necessary. Dimethyl sulfoxide (DMSO) is commonly used, dissolving this compound up to 5 mg/mL to yield a clear, bright yellow solution. It is also freely soluble in dimethylformamide (DMF) and formamide. Other solvents like methanol and ethylene glycol can also dissolve this compound to varying degrees.

Q3: What is a typical concentration for a this compound stock solution? For cell culture, a stock suspension of 50 mg/mL in sterile water can be prepared.[1] Alternatively, a 25 mg/mL stock solution can be made using 100% DMSO.[3] The final working concentration in tissue culture media is typically around 50 mg/L.[1]

Q4: How should this compound powder and stock solutions be stored to ensure stability? this compound powder is hygroscopic and sensitive to heat, light, moisture, and air.[1][2][4][5] It should be stored in a tightly sealed, light-resistant container at -20°C for long-term stability.[6]

  • DMSO-based stock solutions should be made fresh daily for optimal performance.[3]

  • Aqueous suspensions (e.g., 50 mg/mL) can be aliquoted and stored frozen at -20°C for up to 3-4 months.[1][6]

Q5: What is the stability of this compound under different conditions? this compound's stability is highly dependent on its environment:

  • Aqueous solutions/suspensions begin to lose activity shortly after preparation at room temperature.[7]

  • In tissue culture media , it is stable for up to three days at 37°C.[1]

  • It is labile at extreme pH levels (pH 2 and pH 9) but is more stable in moderately alkaline media or at a pH between 6.0 and 8.0.[8]

  • Decomposition is accelerated by heat, light, and oxygen .[7]

Q6: Can I sterilize my this compound stock solution by autoclaving or sterile filtering? No, it is not recommended to autoclave or sterile filter this compound solutions or suspensions. This compound is thermolabile, and heat from autoclaving will cause it to decompose.[2] Sterile filtering is also not advised, likely due to the potential for the compound to bind to the filter membrane or due to the viscosity of concentrated solutions. Aseptic techniques should be used during preparation.

Q7: What are the visible signs of this compound degradation? The primary sign of degradation is a loss of antifungal activity, meaning it will fail to prevent fungal contamination in cell cultures.[9] Significant degradation occurs under acidic, alkaline, and oxidative stress conditions.[10] While there may not be obvious visual cues initially, prolonged exposure to light, heat, or improper pH will result in reduced potency.[5][10]

Troubleshooting Guide

Problem: My this compound powder is not dissolving in the solvent.

  • Cause: this compound is almost insoluble in water.[2] Attempting to make a high-concentration aqueous solution will result in a suspension, not a clear solution.

  • Solution:

    • For a true solution, use an appropriate organic solvent such as DMSO or DMF. Ensure you are not exceeding the solubility limit (e.g., 5 mg/mL in DMSO).

    • If preparing an aqueous stock, you are creating a suspension . Ensure vigorous mixing or vortexing to create a uniform dispersion before taking an aliquot.[3]

    • For aqueous suspensions, a concentration of 50 mg/mL is standard.[1]

Problem: My prepared this compound stock solution is cloudy or has formed a precipitate.

  • Cause: If using an aqueous solvent, cloudiness is expected as it forms a suspension. If a precipitate forms in a DMSO stock upon storage or after dilution into cold aqueous media, the this compound may be coming out of solution.

  • Solution:

    • For aqueous suspensions, always shake well before each use to ensure it is uniformly dispersed.[11][12]

    • For DMSO stocks, ensure the stock is fully dissolved at room temperature before aliquoting. When diluting into your final medium, add the this compound stock to the medium (not the other way around) and mix immediately to prevent localized precipitation.

    • DMSO-based stocks should be made fresh to avoid issues related to long-term storage.[3]

Problem: I am still observing fungal contamination in my cell cultures after adding this compound.

  • Cause: The this compound may have degraded due to improper preparation or storage.

  • Solution:

    • Check Storage: Confirm that the this compound powder and stock solutions have been stored protected from light, heat, and moisture at the correct temperature (-20°C).[1][6]

    • Prepare Fresh Stock: this compound activity in aqueous solutions declines rapidly. Prepare a fresh stock solution, especially if using a DMSO-based stock, which should be made daily.[3]

    • Verify Concentration: Ensure the final concentration in your cell culture medium is sufficient. A typical minimum inhibitory concentration for most sensitive fungi ranges from 1.56 to 6.25 µg/ml. The recommended concentration for preventative use is often higher, at 50 mg/L.

Problem: My cells are showing signs of toxicity or are dying after I added the this compound solution.

  • Cause: While this compound targets fungal ergosterol, high concentrations can have off-target effects on mammalian cells by interacting with cholesterol, leading to toxicity. The solvent itself (e.g., DMSO) can also be toxic at higher concentrations.

  • Solution:

    • Confirm Dilution: Double-check your calculations to ensure you have diluted the stock solution correctly to the recommended final concentration (e.g., 50 mg/L).

    • Solvent Control: Run a control experiment where you add only the solvent (at the same final concentration) to your cells to determine if the toxicity is from the solvent rather than the this compound.

    • Titrate Concentration: If toxicity persists, try reducing the this compound concentration to the lowest effective level that still prevents fungal growth for your specific cell line.

Quantitative Data Summary

ParameterSolvent/ConditionValueReference
Solubility Dimethyl sulfoxide (DMSO)5 mg/mL
Dimethylformamide (DMF)Freely Soluble
Methanol (at 28°C)11.2 mg/mL
Ethylene Glycol (at 28°C)8.75 mg/mL
Ethanol (at 28°C)1.2 mg/mL
WaterVery slightly soluble / Insoluble[1][2]
Recommended Stock Conc. In DMSO25 mg/mL[3]
In Water (Suspension)50 mg/mL[1]
Recommended Working Conc. In Cell Culture Media50 mg/L[1]
Storage Temperature Powder (Long-term)-20°C[6]
Aqueous Suspension-20°C[1][6]
Stability Aqueous Suspension at RTLoses activity soon after preparation
Aqueous Suspension at -20°CUp to 3-4 months[1]
In Tissue Culture Media at 37°CUp to 3 days[1]
DMSO Stock SolutionMake fresh daily[3]
Optimal pH Range In Aqueous Suspension6.5 - 8.0

Experimental Protocols

Protocol 1: Preparation of 25 mg/mL this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (light-sensitive)

    • 100% Dimethyl sulfoxide (DMSO)

    • Sterile, light-protecting microcentrifuge tubes (e.g., amber or wrapped in aluminum foil)

    • Vortex mixer

  • Procedure:

    • In a suitable weighing environment, weigh out the desired amount of this compound powder (e.g., 2.5 mg).[3] this compound is very light-sensitive, so perform this step away from direct light.[3]

    • Transfer the powder to a sterile, light-protected tube.

    • Add the appropriate volume of 100% DMSO to achieve a final concentration of 25 mg/mL (e.g., add 100 µL of DMSO to 2.5 mg of this compound).[3]

    • Cap the tube tightly and vortex for approximately 30 seconds or until the powder is completely dissolved, resulting in a clear yellow solution.[3]

    • This stock solution should be prepared fresh before use.[3] Always wrap the tube in aluminum foil to protect it from light.[3]

Protocol 2: Preparation of 50 mg/mL this compound Stock Suspension in Water

  • Materials:

    • This compound powder

    • Sterile, cell culture-grade water

    • Sterile, conical tube (e.g., 15 mL or 50 mL)

    • Vortex mixer or magnetic stirrer

  • Procedure:

    • Using aseptic technique, weigh out the desired amount of this compound powder (e.g., 500 mg).

    • Transfer the powder into a sterile conical tube.

    • Add a small amount of sterile water and mix to create a paste. This prevents clumping.

    • Gradually add the remaining volume of sterile water to reach the final concentration of 50 mg/mL (e.g., bring the total volume to 10 mL for 500 mg of this compound).

    • Vortex vigorously for 1-2 minutes to ensure the powder is evenly suspended. The mixture will be opaque.

    • Dispense into single-use aliquots in sterile, light-protected tubes.

    • Store the aliquots at -20°C for up to 3-4 months.[1] Before use, thaw an aliquot and vortex thoroughly to re-suspend the this compound.

Visualization

Nystatin_Troubleshooting_Workflow cluster_1 Precipitation Troubleshooting cluster_2 Contamination Troubleshooting cluster_3 Toxicity Troubleshooting start Problem: This compound stock is ineffective or causing issues in my experiment. q1 Is the stock solution cloudy or has a precipitate? start->q1 q2 Is fungal contamination persisting in the culture? start->q2 q3 Are the cultured cells showing signs of toxicity? start->q3 a1_yes Yes q1->a1_yes Yes a2_yes Yes q2->a2_yes Yes a3_yes Yes q3->a3_yes Yes cause1a Cause: Using aqueous solvent. This compound forms a suspension, not a solution, in water. a1_yes->cause1a cause1b Cause: Stock came out of solution after dilution or during storage. a1_yes->cause1b a1_no No sol1a Solution: Shake/vortex vigorously before each use to ensure uniform dispersion. cause1a->sol1a If aqueous sol1b Solution: Prepare DMSO stock fresh daily. Add stock to media (not vice-versa) and mix immediately. cause1b->sol1b If organic solvent cause2a Cause: this compound has degraded due to improper storage (light, heat, age). a2_yes->cause2a cause2b Cause: Final concentration in media is too low. a2_yes->cause2b sol2a Solution: Prepare a fresh stock solution from powder stored at -20°C in the dark. cause2a->sol2a sol2b Solution: Verify calculations. Ensure final concentration is ~50 mg/L. cause2b->sol2b cause3a Cause: this compound or solvent concentration is too high. a3_yes->cause3a cause3b Cause: Cell line is particularly sensitive to this compound. a3_yes->cause3b sol3a Solution: Double-check dilution calculations. Run a solvent-only control experiment. cause3a->sol3a sol3b Solution: Titrate down to the lowest effective concentration that prevents contamination. cause3b->sol3b

Caption: Troubleshooting workflow for this compound stock solution preparation and use.

References

Nystatin & pH: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the impact of pH on the antifungal activity of Nystatin. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: At what pH is this compound most stable?

This compound exhibits optimal stability in a pH range of 5.0 to 7.0.[1][2][3] It is considered labile at pH 2 and pH 9.[4][5] For instance, aqueous suspensions of this compound are stable for 10 minutes when heated to 100°C at pH 7.[4][5] When preparing stock solutions or experimental media, it is crucial to maintain the pH within this optimal range to prevent degradation and loss of activity. This compound shows optimal stability in phosphate-citrate buffers at a pH of 5.7.[5][6]

Q2: How does pH affect the antifungal activity of this compound?

While this compound is most stable in a slightly acidic to neutral pH, its antifungal activity against Candida albicans has been observed to be higher in a pH range of 6 to 8.[1][2][3] Conversely, a study has shown that the minimum inhibitory concentration (MIC) of this compound against C. albicans is significantly higher at pH 4.0 compared to pH 7.0, indicating reduced activity at a more acidic pH.[7][8] Some findings suggest that this compound could be more effective in an acidic environment, but this requires further research.[9]

Q3: My this compound solution has lost its antifungal activity. What could be the cause?

Loss of this compound activity can be attributed to several factors, with pH being a primary suspect.

  • Improper pH: As mentioned, this compound is unstable at acidic (pH < 5) and alkaline (pH > 8) conditions.[4][5] Prepare your solutions in a buffered system within the optimal pH range of 5.0-7.0.

  • Exposure to Heat, Light, or Oxygen: this compound is sensitive to heat, light, and oxygen, all of which can accelerate its decomposition.[4][5] Store this compound powder and solutions protected from light and at recommended temperatures (typically refrigerated or frozen).

  • Improper Dissolution: this compound is poorly soluble in water.[10] Using an appropriate solvent like DMSO or DMF for the initial stock solution before further dilution in aqueous media is recommended.[4] Ensure the final concentration of the organic solvent is not toxic to your fungal cells.

Q4: Can I autoclave my media containing this compound?

No, it is not recommended to autoclave or sterile filter suspensions of this compound.[4] The heat from autoclaving will lead to its degradation. Prepare your media and sterilize it by filtration, then aseptically add a stock solution of this compound to the desired final concentration.

Q5: I am observing inconsistent results in my antifungal susceptibility testing. Could pH be a factor?

Absolutely. The pH of your testing medium can significantly influence the MIC values. As noted, the activity of this compound against C. albicans is pH-dependent.[7][8] It is crucial to control and report the pH of your experimental medium to ensure reproducibility and accurate interpretation of results. When comparing results across different experiments or labs, ensure that the pH of the media is consistent.

Quantitative Data Summary

The following table summarizes the impact of pH on this compound's stability and activity based on available data.

ParameterpHObservationReference
Stability 5.0 - 7.0Optimal stability range.[1][2][3]
5.7Optimal stability in phosphate-citrate buffers.[5][6]
2.0Labile (unstable).[4][5]
9.0Labile (unstable).[4][5]
Antifungal Activity 6.0 - 8.0More active against Candida albicans.[1][2][3]
4.0Significantly higher MIC (lower activity) against C. albicans compared to pH 7.0.[7][8]
7.0Lower MIC (higher activity) against C. albicans compared to pH 4.0.[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a this compound stock solution for use in antifungal susceptibility testing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile, light-protecting microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL). This compound is soluble in DMSO at 5 mg/ml.[4]

  • Vortex the tube until the this compound is completely dissolved. The solution should be clear and bright yellow.[4]

  • Aliquot the stock solution into smaller, sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain, adapted from the CLSI M27-A3 methodology.

Materials:

  • This compound stock solution

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to the desired pH (e.g., pH 7.0)

  • Fungal inoculum, standardized to the appropriate cell density

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a series of two-fold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plate. The final concentrations should typically range from 0.03 to 16 µg/mL.

  • Add the standardized fungal inoculum to each well containing the this compound dilutions. Include a positive control well (inoculum without this compound) and a negative control well (medium only).

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

Visualizations

Nystatin_pH_Impact pH_2 Acidic (pH < 5) Stability Stability pH_2->Stability Decreased Activity Antifungal Activity pH_2->Activity Reduced pH_5_7 Slightly Acidic to Neutral (pH 5-7) pH_5_7->Stability Optimal pH_6_8 Neutral to Slightly Alkaline (pH 6-8) pH_6_8->Activity Increased pH_9 Alkaline (pH > 8) pH_9->Stability Decreased

Caption: Impact of pH on this compound Stability and Antifungal Activity.

References

Technical Support Center: Nystatin Interference in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with nystatin interference in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a polyene antifungal agent commonly used in cell culture to prevent or eliminate fungal contamination.[1][2][3] Its primary mechanism of action involves binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of pores or channels.[4][5] This disruption allows for the leakage of intracellular components, ultimately resulting in fungal cell death.[1][2][5] While this compound has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which can lead to cytotoxicity at higher concentrations.[5]

Q2: Can this compound interfere with cell viability assays?

Yes, this compound can interfere with cell viability assays, potentially leading to inaccurate results. The interference can stem from its mechanism of action, which involves altering cell membrane permeability.[6] This can directly impact assays that measure membrane integrity or cellular metabolic activity.

Q3: Which cell viability assays are most likely to be affected by this compound?

Assays that rely on membrane integrity or mitochondrial function are particularly susceptible to interference by this compound. These include:

  • Tetrazolium-based assays (MTT, XTT, MTS, WST): These assays measure the metabolic activity of cells by assessing the reduction of tetrazolium salts to colored formazan products by mitochondrial and other cellular reductases. This compound-induced membrane damage can affect mitochondrial function and therefore interfere with these measurements.[7]

  • Lactate Dehydrogenase (LDH) assays: These assays measure the release of LDH, a cytosolic enzyme, into the culture medium as an indicator of cell membrane damage and cytotoxicity.[8][9][10] Since this compound can disrupt cell membrane integrity, it can lead to LDH leakage and an overestimation of cell death.[8][9]

  • ATP-based assays: These assays quantify the amount of ATP present, which is an indicator of metabolically active cells.[11][12][13] Disruption of the cell membrane by this compound can lead to ATP leakage and a decrease in the measured signal, suggesting lower viability.

Troubleshooting Guide

Problem: I'm observing unexpected cytotoxicity in my cell viability assay after treating my cells with this compound.

Possible Cause 1: Direct Cytotoxicity of this compound

This compound can be cytotoxic to mammalian cells, especially at higher concentrations or with prolonged exposure.[7][14]

  • Solution:

    • Titrate this compound Concentration: Determine the minimum inhibitory concentration (MIC) for effective fungal control and the maximum non-toxic concentration for your specific cell line.

    • Include a "this compound Only" Control: Always include a control group treated with the same concentration of this compound as your experimental groups to quantify its direct effect on cell viability.

Possible Cause 2: Interference with the Assay Chemistry

This compound's mechanism of action can directly interfere with the readouts of certain viability assays.

  • Solution by Assay Type:

    • For Tetrazolium-Based Assays (MTT, XTT):

      • Consider Alternative Assays: If you suspect interference, consider using an assay with a different mechanism, such as a protease-based viability assay or a direct cell counting method like the Trypan Blue exclusion assay.[15][16]

      • Validate with a Secondary Assay: Confirm your results with a different viability assay to ensure the observed effects are not an artifact of this compound interference.

    • For LDH Assays:

      • Interpret with Caution: Be aware that this compound treatment can inherently cause LDH release.[8][9] Correlate LDH results with other viability markers.

    • For ATP-Based Assays:

      • Perform Lysis Control: Ensure that the cell lysis step in your ATP assay protocol is efficient and not inhibited by the presence of this compound.

Problem: My cell viability results are inconsistent when using this compound.

Possible Cause: Instability of this compound

This compound solutions and aqueous suspensions can lose activity over time, especially when exposed to heat, light, and oxygen.[17][18]

  • Solution:

    • Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment.

    • Proper Storage: Store this compound powder and stock solutions as recommended by the manufacturer, typically protected from light at -20°C.[1] Aqueous suspensions are generally stable for only a few days at 37°C.[17]

Quantitative Data Summary

The following table summarizes the observed effects of this compound on different cell lines as reported in the literature.

Cell LineAssayThis compound ConcentrationObserved EffectReference
HK-2 (Human Kidney)MTTNot specifiedSignificant decrease in cell viability[7]
NIH-3T3 (Mouse Fibroblast)MTTNot specifiedSignificant decrease in cell viability[7]
MDCK (Madin-Darby Canine Kidney)XTTUp to 125 mg/LNo noticeable effect on metabolic activity
MDCK (Madin-Darby Canine Kidney)XTT250 mg/LSignificant decrease in metabolically active cells[19]
HL-60 (Human Leukemia)CCK-80.78-25 µmol/LIncreased viability (inhibition of C. albicans infection)
HL-60 (Human Leukemia)Propidium Iodide StainingHigher concentrationsIncreased cytotoxicity[14]
Human KeratinocytesNot specifiedNot specifiedMarkedly more toxic than derivatives[9]
Reconstituted Human Oral EpitheliumLDH ReleaseNot specifiedFourfold higher tissue damage than derivatives[9]

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with your experimental compounds and/or this compound. Include appropriate controls (untreated cells, vehicle control, this compound-only control).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

2. LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer).

Visualizations

Nystatin_Interference_Workflow cluster_experiment Experimental Setup cluster_troubleshooting Troubleshooting Logic start Cell Culture with This compound Treatment assay Perform Cell Viability Assay start->assay results Obtain Assay Results assay->results unexpected Unexpected Cytotoxicity? results->unexpected direct Direct this compound Cytotoxicity unexpected->direct Yes interference Assay Interference unexpected->interference Yes validate Validate with Alternative Assay interference->validate

Caption: Troubleshooting workflow for this compound interference in cell viability assays.

Nystatin_Signaling_Pathway cluster_assays Affected Viability Assays This compound This compound Membrane Cell Membrane (Cholesterol) This compound->Membrane Binds to Pore Pore Formation Membrane->Pore Leakage Ion/Molecule Leakage Pore->Leakage MTT MTT/XTT Assay (Mitochondrial Dysfunction) Leakage->MTT LDH LDH Assay (LDH Release) Leakage->LDH ATP ATP Assay (ATP Depletion) Leakage->ATP

Caption: Mechanism of this compound interference with common cell viability assays.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Nystatin and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of two foundational polyene antifungal agents: Nystatin and Amphotericin B. By presenting key experimental data, detailed protocols, and visual representations of their mechanisms of action, this document serves as a valuable resource for researchers in mycology and professionals in antifungal drug development.

Quantitative Efficacy Comparison

The in vitro activities of this compound and Amphotericin B are most commonly quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the comparative data from various studies against several clinically relevant fungal species.

Table 1: Comparative In Vitro Susceptibility of Various Fungal Species to this compound and Amphotericin B

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)MFC Range (µg/mL)MFC50 (µg/mL)MFC90 (µg/mL)
Candida albicansThis compound0.125 - 160.5 - 21 - 4---
Amphotericin B0.125 - 10.50.5 - 1---
Candida glabrataThis compound0.25 - >160.25 - 10.5 - 2---
Amphotericin B0.125 - 20.51---
Candida parapsilosisThis compound0.5 - 40.51 - 2---
Amphotericin B0.125 - 10.250.5---
Candida kruseiThis compound1 - >1612---
Amphotericin B0.5 - 412---
Candida tropicalisThis compound0.25 - 20.51---
Amphotericin B0.125 - 10.51---
Aspergillus fumigatusThis compound2 - >16-----
Amphotericin B0.5 - 2-----
Cryptococcus neoformansThis compound0.5 - 4--1 - 8--
Amphotericin B0.125 - 1--0.25 - 2--

Note: MIC and MFC values can vary based on the specific strain, testing methodology, and formulation of the antifungal agent (e.g., free vs. liposomal). The data presented is a synthesis from multiple sources to provide a general comparative overview.

Overall, Amphotericin B generally demonstrates lower MIC values compared to this compound against a broad spectrum of fungi, indicating higher in vitro potency.[1][2][3][4][5] However, this compound still exhibits significant antifungal activity against many of the same pathogens.[6][7][8] Some studies have shown that liposomal formulations of this compound can have comparable or even enhanced activity compared to its free form.[2][4][5][6]

Mechanism of Action

Both this compound and Amphotericin B are polyene antifungals that share a similar mechanism of action.[9][10] They selectively bind to ergosterol, a primary sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity. The resulting leakage of intracellular ions and macromolecules ultimately leads to fungal cell death.[9][10][11] While both drugs target ergosterol, they can also bind to cholesterol in mammalian cell membranes, though with a lower affinity, which is the basis for their toxicity in humans.[10]

Mechanism of Action of Polyene Antifungals cluster_fungal_cell Fungal Cell Fungal Cell Membrane Fungal Cell Membrane Pore Formation Pore Formation Fungal Cell Membrane->Pore Formation Disrupts Integrity Ergosterol Ergosterol Intracellular Components (Ions, etc.) Intracellular Components (Ions, etc.) Polyene Antifungal (this compound / Amphotericin B) Polyene Antifungal (this compound / Amphotericin B) Polyene Antifungal (this compound / Amphotericin B)->Fungal Cell Membrane Binds to Ergosterol Leakage of Intracellular Components Leakage of Intracellular Components Pore Formation->Leakage of Intracellular Components Fungal Cell Death Fungal Cell Death Leakage of Intracellular Components->Fungal Cell Death

Caption: Mechanism of action for this compound and Amphotericin B.

Experimental Protocols

The following is a generalized experimental protocol for determining the in vitro susceptibility of fungi to this compound and Amphotericin B, based on widely accepted methodologies such as those from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination
  • Preparation of Antifungal Stock Solutions:

    • Dissolve this compound and Amphotericin B powders in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

    • Further dilute the stock solutions in a standard medium, like RPMI-1640 with L-glutamine and buffered with MOPS, to achieve the desired starting concentrations for the assay.

  • Inoculum Preparation:

    • Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline or distilled water.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Further dilute this suspension in the assay medium to obtain the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Assay Procedure:

    • Dispense the diluted antifungal solutions into the wells of a 96-well microtiter plate, creating a two-fold serial dilution.

    • Add the prepared fungal inoculum to each well.

    • Include a positive control (inoculum without antifungal) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or complete inhibition, depending on the drug) compared to the positive control.[12] The results can be read visually or with a spectrophotometer.

MFC Determination
  • Following the MIC determination, take an aliquot (e.g., 10-25 µL) from the wells showing no visible growth.

  • Spread the aliquot onto an agar plate that does not contain any antifungal agent.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the antifungal that results in no fungal growth on the subculture, which typically corresponds to a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Antifungal Susceptibility Testing Workflow Start Start Prepare Antifungal Stock Solutions Prepare Antifungal Stock Solutions Start->Prepare Antifungal Stock Solutions Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Perform Serial Dilutions in Microtiter Plate Perform Serial Dilutions in Microtiter Plate Prepare Antifungal Stock Solutions->Perform Serial Dilutions in Microtiter Plate Inoculate Plate Inoculate Plate Prepare Fungal Inoculum->Inoculate Plate Perform Serial Dilutions in Microtiter Plate->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC Subculture from Wells with No Growth Subculture from Wells with No Growth Read MIC->Subculture from Wells with No Growth Incubate Agar Plates Incubate Agar Plates Subculture from Wells with No Growth->Incubate Agar Plates Read MFC Read MFC Incubate Agar Plates->Read MFC End End Read MFC->End

Caption: General workflow for MIC and MFC determination.

Conclusion

Both this compound and Amphotericin B are potent polyene antifungals with a well-established mechanism of action. In vitro data consistently demonstrates that Amphotericin B has greater potency against a wide array of fungal pathogens. However, this compound remains an effective antifungal agent, particularly in topical applications, and research into novel formulations continues to explore its therapeutic potential. The choice between these agents for in vitro studies will depend on the specific research question, the fungal species of interest, and the desired therapeutic context.

References

A Comparative Analysis of Cross-Resistance Between Nystatin and Other Polyenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cross-resistance patterns between the polyene antifungal agent Nystatin and other members of its class, primarily Amphotericin B. The information presented herein is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Analysis of Cross-Resistance

The degree of cross-resistance between this compound and other polyenes, particularly Amphotericin B, is not absolute and can vary depending on the fungal species and the specific resistance mechanisms at play. While some Amphotericin B-resistant strains exhibit elevated Minimum Inhibitory Concentrations (MICs) to this compound, others remain susceptible, indicating incomplete cross-resistance. The following tables summarize the in vitro susceptibility data from various studies.

Table 1: Comparative MICs of this compound and Amphotericin B against Candida Species

Fungal SpeciesResistance ProfileThis compound MIC Range (µg/mL)Amphotericin B MIC Range (µg/mL)Reference(s)
Candida albicansSusceptible0.125 - 10.125 - 0.5[1]
Candida albicansAmphotericin B-Resistant1 - 16≥ 0.25[2][3][4]
Candida glabrataAmphotericin B-Resistant-≥ 0.5[5]
Various Candida spp.General Isolates0.625 - 1.25-[3]

Table 2: Comparative MICs of this compound and Amphotericin B against Aspergillus Species

Fungal SpeciesResistance ProfileThis compound MIC Range (µg/mL)Amphotericin B MIC Range (µg/mL)Reference(s)
Aspergillus fumigatusReduced Amphotericin B Susceptibility--[6][7]
Aspergillus flavusAmphotericin B-ResistantCross-resistant≥ 100[8]
Various Aspergillus spp.General Isolates2 - >16 (Geometric Mean: 9.51)-[9][10]

Experimental Protocols

The determination of cross-resistance profiles relies on standardized antifungal susceptibility testing. The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/EUCAST E.Def 7.4)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

a. Inoculum Preparation:

  • Fungal isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI 1640 medium to obtain the final inoculum concentration.

b. Antifungal Agent Preparation:

  • Stock solutions of this compound and other polyenes are prepared in dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates using RPMI 1640 medium.

c. Incubation and MIC Determination:

  • The standardized fungal inoculum is added to each well of the microtiter plate.

  • Plates are incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well. This can be assessed visually or using a spectrophotometer.

Induction of Polyene Resistance in a Laboratory Setting

To study the mechanisms of cross-resistance, resistant fungal strains can be generated in the laboratory.

  • A wild-type, susceptible fungal strain is cultured on agar plates.

  • Conidia (spores) are serially transferred to agar plates containing stepwise increased concentrations of a polyene, such as Amphotericin B.[8]

  • This process of gradual exposure selects for mutants that can survive at higher concentrations of the drug.

  • The resulting resistant strains can then be tested for their susceptibility to this compound and other polyenes to assess the degree of cross-resistance.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing cross-resistance and the molecular pathways involved in polyene resistance.

experimental_workflow cluster_preparation Preparation cluster_testing Susceptibility Testing cluster_analysis Analysis strain Fungal Strain culture Culture on Agar strain->culture Step 1 inoculum Inoculum Preparation culture->inoculum Step 2 inoculate Inoculate Plate inoculum->inoculate Step 4 plate Prepare Microtiter Plate with Antifungal Dilutions plate->inoculate Step 4 incubate Incubate Plate inoculate->incubate Step 5 mic Determine MIC incubate->mic Step 6 compare Compare MICs (this compound vs. Other Polyenes) mic->compare Step 7

Caption: Experimental workflow for determining polyene cross-resistance.

resistance_mechanisms cluster_pathway Ergosterol Biosynthesis Pathway cluster_resistance Resistance Mechanisms squalene Squalene lanosterol Lanosterol squalene->lanosterol Multiple Steps intermediate Intermediate Sterols lanosterol->intermediate ERG11 ergosterol Ergosterol intermediate->ergosterol ERG2, ERG3, ERG5, ERG6 alt_sterol Accumulation of Alternative Sterols intermediate->alt_sterol Leads to polyenes Polyenes (this compound, Amphotericin B) ergosterol->polyenes Target of mutation Mutations in ERG2, ERG3, ERG6 mutation->intermediate Blocks conversion alt_sterol->polyenes Reduced Binding cell_wall Altered Cell Wall (Increased β-glucan) cell_wall->polyenes Reduced Access to Membrane polyenes->ergosterol Binds to

Caption: Molecular mechanisms of polyene cross-resistance.

Mechanisms of Cross-Resistance

The primary mechanism of action for polyene antifungals is their ability to bind to ergosterol, a key component of the fungal cell membrane. This binding disrupts membrane integrity, leading to cell death.[11][12] Resistance to polyenes, and consequently cross-resistance, often arises from alterations in the ergosterol biosynthesis pathway.[13][14][15][16][17]

Mutations in genes such as ERG2, ERG3, and ERG6 can disrupt this pathway, leading to a decrease in the cellular content of ergosterol and the accumulation of alternative sterol intermediates.[5][14][15][16][18] These alternative sterols have a lower binding affinity for polyenes, thereby reducing the efficacy of the drugs.[15] Loss-of-function mutations in ERG3 can lead to cross-resistance between azoles and polyenes.[18]

Interestingly, the mechanisms of resistance to this compound and Amphotericin B may not be identical. Some studies suggest that while this compound resistance is strongly correlated with alterations in the sterol composition of the cell membrane, Amphotericin B resistance can also be associated with changes in the fungal cell wall.[8][19][20] An increase in the β-1,3-glucan content of the cell wall can reduce the access of Amphotericin B to the cell membrane, conferring resistance.[19][20] This differential mechanism could explain the observed instances of incomplete cross-resistance.

References

In Vitro Efficacy of Nystatin Versus Azole Antifungals: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective in vitro comparison reveals distinct efficacy profiles for the polyene antifungal, Nystatin, and the broad class of azole antifungals. While both are mainstays in the management of fungal infections, their mechanisms of action, and consequently their in vitro activities, exhibit significant differences. This guide provides a comprehensive overview of their comparative performance based on experimental data, detailed methodologies for key experiments, and visual representations of their cellular targets and testing workflows.

Quantitative Performance Data

The in vitro effectiveness of antifungal agents is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize MIC data for this compound and various azole antifungals against several common fungal pathogens, compiled from multiple studies.

Table 1: In Vitro Susceptibility of Candida Species to this compound and Fluconazole

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans0.625 - 8[1][2]0.125 - 64[3]
Candida glabrata0.625 - 4[1]≤ 4 - >64
Candida tropicalis0.625 - 4[1]≤ 4 - >64
Candida krusei4[2]≤ 4 - >64
Candida parapsilosis1.25[1]≤ 4 - >64

Table 2: In Vitro Activity of this compound and Other Azoles Against Candida Species

Antifungal AgentC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. krusei MIC (µg/mL)
This compound0.042 - 0.06[4]0.042 - 0.06[4]0.042 - 0.06[4]
Itraconazole≤ 0.03 - >8≤ 0.03 - >8≤ 0.03 - >8
Voriconazole≤ 0.03 - >8≤ 0.03 - >8≤ 0.03 - >8

Table 3: Comparative Efficacy Against Fusarium oxysporum

Antifungal AgentED50 (ppm) for Growth InhibitionED90 (ppm) for Growth Inhibition
This compound3.860[5]16.702[5]
Econazole0.053[5]1.002[5]
Clotrimazole0.088[5]1.100[5]
Miconazole0.173[5]3.210[5]

It is important to note that no correlation has been observed between the MICs of fluconazole and this compound[3]. This compound has been reported to be effective against azole-resistant strains of Candida[2].

Experimental Protocols

The data presented above were generated using standardized in vitro antifungal susceptibility testing methods. The following is a detailed methodology based on established protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Yeasts (CLSI M27/EUCAST E.Def 7.3)

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension of the yeast is prepared in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to an approximate cell density of 1-5 x 10^6 CFU/mL. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL in the test wells.

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions of each antifungal are prepared in 96-well microtiter plates using RPMI 1640 medium. The final concentrations of the drugs typically range from 0.03 to 16 µg/mL for this compound and 0.125 to 64 µg/mL for fluconazole[3].

  • Incubation: The microtiter plates containing the fungal inoculum and the serially diluted antifungal agents are incubated at 35-37°C for 24 to 48 hours[1].

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well. For azoles, the endpoint is typically a ≥50% reduction in growth, while for polyenes like this compound, it is often complete inhibition (or ≥90% reduction) of growth[6]. Growth inhibition can be assessed visually or spectrophotometrically by measuring the optical density at a specific wavelength[1][3].

Mechanisms of Action and Workflow Diagrams

The fundamental differences in the in vitro efficacy of this compound and azole antifungals stem from their distinct molecular targets within the fungal cell.

Mechanism of Action: this compound vs. Azoles cluster_this compound This compound (Polyene) cluster_azoles Azoles This compound This compound ergosterol Ergosterol (in fungal cell membrane) This compound->ergosterol Binds to pore Pore Formation ergosterol->pore Leads to leakage Leakage of Intracellular Components pore->leakage death Fungal Cell Death leakage->death azoles Azoles enzyme Lanosterol 14-alpha-demethylase (CYP51) azoles->enzyme Inhibits lanosterol Lanosterol ergosterol_synthesis Ergosterol Synthesis lanosterol->ergosterol_synthesis enzyme->ergosterol_synthesis Catalyzes membrane_disruption Disrupted Membrane Function & Integrity ergosterol_synthesis->membrane_disruption Depletion leads to growth_inhibition Inhibition of Fungal Growth & Replication membrane_disruption->growth_inhibition

Caption: Comparative mechanisms of action for this compound and azole antifungals.

This compound, a polyene, directly targets ergosterol, a primary sterol in the fungal cell membrane. This binding leads to the formation of pores, causing leakage of intracellular components and ultimately fungal cell death[7][8][9]. In contrast, azoles inhibit the enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol[7][8]. This disruption of ergosterol production alters the fungal cell membrane's integrity and function, leading to the inhibition of fungal growth and replication.

Antifungal Susceptibility Testing Workflow (Broth Microdilution) start Start prep_isolate Prepare Fungal Isolate (Culture on Agar) start->prep_isolate prep_inoculum Prepare Inoculum (Adjust to 0.5 McFarland) prep_isolate->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Antifungal Agents prep_dilutions->inoculate_plate incubation Incubate at 35-37°C for 24-48 hours inoculate_plate->incubation read_results Read Results (Visually or Spectrophotometrically) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: A generalized workflow for in vitro antifungal susceptibility testing.

The provided workflow illustrates the key steps in determining the MIC of an antifungal agent against a fungal isolate using the broth microdilution method. This standardized process ensures the reproducibility and comparability of results across different laboratories.

References

Nystatin's Antifungal Efficacy: A Comparative Analysis of Minimum Inhibitory Concentration Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of Nystatin's Minimum Inhibitory Concentration (MIC) data, offering a comparative perspective against other common antifungal agents. The information presented is intended to support research and development efforts in the field of antifungal therapeutics.

Comparative Analysis of Minimum Inhibitory Concentration (MIC)

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. This section presents a comparative summary of MIC data for this compound, Amphotericin B, and Fluconazole against a panel of clinically relevant Candida species. The data, compiled from various studies, is presented as MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Fungal SpeciesThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Amphotericin B MIC50 (µg/mL)Amphotericin B MIC90 (µg/mL)Fluconazole MIC50 (µg/mL)Fluconazole MIC90 (µg/mL)
Candida albicans0.625 - 41.25 - 80.125 - 0.50.5 - 10.25 - 20.5 - 8
Candida glabrata0.625 - 41.25 - 80.25 - 10.5 - 28 - 1616 - 32
Candida parapsilosis1.25 - 42.5 - 80.125 - 0.50.25 - 11 - 42 - 8
Candida tropicalis0.625 - 41.25 - 80.125 - 0.50.5 - 12 - 44 - 16
Candida krusei4 - 88 - 160.25 - 10.5 - 216 - 6432 - >64

Note: The MIC values presented are ranges compiled from multiple sources and can vary based on the specific isolates and testing conditions.

Experimental Protocols: Antifungal Susceptibility Testing

The determination of MIC values is performed following standardized protocols to ensure reproducibility and comparability of data across different laboratories. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing.

Broth Microdilution Method for Yeasts (CLSI M27)

The broth microdilution method is a standard procedure for determining the MIC of antifungal agents against yeast isolates.[1]

1. Inoculum Preparation:

  • Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[2]

2. Microdilution Plate Preparation:

  • A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate containing RPMI 1640 medium.

  • Each well is then inoculated with the standardized yeast suspension.

3. Incubation:

  • The microtiter plates are incubated at 35°C for 24-48 hours.[1]

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the growth control well (drug-free).[3] The reading can be performed visually or using a spectrophotometer.[4]

Mechanism of Action and Experimental Workflow

To visualize the underlying principles of this compound's activity and the process of its evaluation, the following diagrams are provided.

Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Plate Inoculation of Microtiter Plates Inoculum->Plate Antifungal Antifungal Stock Solution & Serial Dilutions Antifungal->Plate Incubation Incubation at 35°C Plate->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC Determination of MIC Reading->MIC

Caption: Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination.

This compound's Mechanism of Action This compound This compound Binding Binding to Ergosterol This compound->Binding targets Ergosterol Ergosterol in Fungal Cell Membrane Ergosterol->Binding Pore Pore Formation in Membrane Binding->Pore Leakage Leakage of Intracellular Components (e.g., K+) Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: Simplified signaling pathway of this compound's antifungal mechanism.

References

Nystatin's Dichotomous Dance: A Comparative Guide to its Effects on Fungal and Mammalian Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of antifungal agents with cellular membranes is paramount. Nystatin, a polyene macrolide antibiotic, stands as a classic example of selective toxicity, exhibiting a pronounced preference for fungal membranes over their mammalian counterparts. This guide provides a detailed comparison of this compound's effects on ergosterol-containing fungal membranes and cholesterol-containing mammalian membranes, supported by experimental data and methodologies.

This compound's selective action is primarily attributed to its higher affinity for ergosterol, the predominant sterol in fungal cell membranes, compared to cholesterol, the main sterol in mammalian cell membranes.[1][2][3] This preferential binding initiates a cascade of events leading to membrane disruption and fungal cell death, while leaving mammalian cells relatively unharmed.[4][5][6]

Mechanism of Action: A Tale of Two Sterols

This compound's interaction with membranes is a multi-stage process that differs significantly depending on the sterol present.

In Ergosterol-Containing Membranes (Fungal):

  • Binding and Aggregation: this compound monomers initially bind to the membrane surface. The presence of ergosterol facilitates the aggregation of this compound molecules into oligomeric structures.[7][8]

  • Pore Formation: These aggregates then insert into the lipid bilayer, forming transmembrane channels or pores.[4][6] This pore formation is a critical step in this compound's fungicidal activity.

  • Ion Leakage and Cell Death: The formed pores disrupt the membrane's permeability barrier, leading to the leakage of essential ions, particularly potassium (K+), and small molecules from the cytoplasm.[4][6] This ionic imbalance ultimately results in fungal cell death.

In Cholesterol-Containing Membranes (Mammalian):

In contrast, this compound's interaction with cholesterol-containing membranes is less dramatic. While it can bind to cholesterol, the resulting complexes are often described as looser and less stable.[7] This leads to a significantly reduced propensity for forming the transmembrane pores that are characteristic of its action in fungal membranes.[7] Instead, at lower concentrations, it may only cause a minor perturbation of the lipid packing.[7]

Visualizing the Interaction: this compound's Effect on Different Membranes

To illustrate the distinct mechanisms, the following diagrams depict the proposed models of this compound's action.

cluster_ergosterol Ergosterol-Containing Membrane (Fungal) Nystatin_monomer_erg This compound Monomers Membrane_erg Ergosterol-Rich Membrane Nystatin_monomer_erg->Membrane_erg Binding Aggregation_erg This compound Aggregation and Oligomerization Membrane_erg->Aggregation_erg Pore_formation Transmembrane Pore Formation Aggregation_erg->Pore_formation Ion_leakage Ion Leakage (K+ Efflux) Pore_formation->Ion_leakage Cell_death Fungal Cell Death Ion_leakage->Cell_death

Caption: this compound's mechanism in ergosterol-containing fungal membranes.

cluster_cholesterol Cholesterol-Containing Membrane (Mammalian) Nystatin_monomer_chol This compound Monomers Membrane_chol Cholesterol-Rich Membrane Nystatin_monomer_chol->Membrane_chol Binding Binding_chol Loose Binding and Minimal Perturbation Membrane_chol->Binding_chol No_pore Inefficient or No Pore Formation Binding_chol->No_pore Cell_viability Maintained Cell Viability No_pore->Cell_viability

Caption: this compound's limited effect on cholesterol-containing mammalian membranes.

Quantitative Comparison of this compound's Effects

The following tables summarize key quantitative data from studies comparing this compound's activity on membranes with different sterol compositions.

ParameterErgosterol-Containing LiposomesCholesterol-Containing LiposomesReference
Partition Coefficient (Kp) (1.5 ± 0.2) x 104(1.7 ± 0.3) x 104[8]
Initial Rate of K+ Efflux Pronounced increase with this compound concentrationNo significant variation with this compound concentration[7]
This compound Mean Fluorescence Lifetime Sharply increased from 5 to 37 ns with oligomerizationNo significant variation[7][8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data. Below are summaries of common protocols used to assess this compound's effects.

Liposome Preparation and this compound Interaction by Fluorescence Spectroscopy

This method is used to study the binding and aggregation of this compound in different membrane environments.

start Start prepare_lipids Prepare Lipid Mixture (POPC + Sterol) start->prepare_lipids create_l_u_v Create Large Unilamellar Vesicles (LUVs) (e.g., extrusion) prepare_lipids->create_l_u_v add_this compound Add this compound to LUV Suspension create_l_u_v->add_this compound incubate Incubate add_this compound->incubate measure_fluorescence Measure this compound Fluorescence Lifetime and Spectra incubate->measure_fluorescence analyze Analyze Data for Aggregation and Partitioning measure_fluorescence->analyze end End analyze->end start Start load_liposomes Prepare Liposomes Containing a pH-sensitive dye (e.g., pyranine) in K+ buffer start->load_liposomes create_gradient Establish a K+ Gradient (e.g., by gel filtration) load_liposomes->create_gradient add_this compound Add this compound create_gradient->add_this compound add_valinomycin Add Valinomycin (H+/K+ exchanger) add_this compound->add_valinomycin monitor_fluorescence Monitor Fluorescence Change of the pH-sensitive dye add_valinomycin->monitor_fluorescence calculate_rate Calculate Initial Rate of K+ Efflux monitor_fluorescence->calculate_rate end End calculate_rate->end

References

Safety Operating Guide

Proper Disposal Procedures for Nystatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management and disposal of chemical reagents are fundamental to laboratory safety and environmental protection. Nystatin, a widely used polyene antifungal agent, requires specific handling and disposal procedures to mitigate risks and ensure regulatory compliance. This document provides essential safety information and a step-by-step operational plan for the proper disposal of this compound in research and drug development settings.

This compound: Key Data for Disposal and Safety

Proper handling begins with understanding the substance's properties. This compound is a yellow to light tan powder that is unstable when exposed to moisture, heat, and light.[1] Key information relevant to its handling and disposal is summarized below.

PropertyDataSource
Appearance Yellow or yellow-brown powder with a cereal-like odor.[1]
Molecular Formula C47H75NO17[1]
Stability Deteriorates on exposure to heat, light, moisture, or air.[2] Unstable in acidic or alkaline conditions.[1]
Solubility Very slightly soluble in water; sparingly soluble in organic solvents.[1]
Storage Store powder in tight, light-resistant containers refrigerated at 2-8 °C.[3] Oral liquid and tablets can be stored at room temperature.[4]
Hazard Classification Not classified as a hazardous substance under Regulation (EC) No 1272/2008.[5] However, it should be handled as chemical waste.[6]
Primary Disposal Route Incineration through a licensed waste disposal facility.[7][8]

Operational Plan: Step-by-Step Disposal Protocol

The disposal of this compound and associated materials must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[7][8] It is the generator's responsibility to ensure waste is managed correctly.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure all necessary safety precautions are in place.

  • Conduct a Risk Assessment: Evaluate the scale of the disposal (e.g., small spill cleanup vs. disposal of bulk expired stock).

  • Wear Appropriate PPE: At a minimum, personnel should wear:

    • Eye Protection: Safety glasses.[9]

    • Hand Protection: Impermeable gloves (e.g., nitrile).[9]

    • Protective Clothing: A lab coat.

Step 2: Segregation and Containment of this compound Waste

Proper segregation is critical to prevent accidental exposure and ensure compliant disposal. Never dispose of this compound waste in the regular trash or down the drain.[10][11] Flushing pharmaceuticals can lead to water contamination as treatment plants are not equipped to remove them.[11]

  • Unused or Expired this compound Powder:

    • Collect the powder in its original container or a new, sealable, and clearly labeled waste container.

    • Label the container as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's policy, specifying "this compound" as the content.

  • This compound-Contaminated Labware (Non-Sharps):

    • Includes items like gloves, weighing boats, contaminated bench paper, and empty stock bottles.

    • Place these items into a designated, leak-proof container or a durable, lined box.

    • Seal and label the container clearly as "this compound-Contaminated Waste."

  • This compound Solutions and Liquid Waste:

    • Collect all aqueous or solvent-based this compound solutions in a dedicated, sealable, and shatter-proof container (e.g., a plastic carboy).

    • Label the container with its contents, including the solvent used and the approximate concentration of this compound.

    • Stock antibiotic solutions are considered hazardous chemical waste and must be collected for approved disposal.[6]

Step 3: Storage and Disposal
  • Temporary Storage: Store the sealed waste containers in a designated, secure area away from general laboratory traffic, heat, and light, pending pickup.

  • Contact Waste Management: Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal vendor.

  • Incineration: The required method for disposing of pharmaceutical waste is typically incineration at a permitted facility.[7][12] Your waste vendor will ensure this process is handled in compliance with EPA regulations.

  • Documentation: Retain all waste manifests and certificates of destruction provided by the disposal vendor for a minimum of three years, or as required by your institution and local laws.[12]

This compound Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper handling and disposal of various forms of this compound waste within a laboratory setting.

NystatinDisposal This compound Disposal Decision Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type powder Unused/Expired Powder or Spill Residue waste_type->powder Powder liquid Aqueous Solutions or Liquid Stocks waste_type->liquid Liquid solids Contaminated Labware (Gloves, Tubes, etc.) waste_type->solids Solid collect_powder Collect in a sealed, labeled 'Chemical Waste' container. powder->collect_powder collect_liquid Pour into a labeled, sealed 'Liquid Chemical Waste' carboy. liquid->collect_liquid collect_solids Place in a lined, labeled 'Solid Chemical Waste' container. solids->collect_solids storage Store waste in designated secure area pending pickup. collect_powder->storage collect_liquid->storage collect_solids->storage disposal Arrange pickup by licensed waste vendor for incineration. storage->disposal

Caption: A flowchart illustrating the procedural steps for segregating and disposing of this compound waste.

References

Essential Safety and Handling of Nystatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of active pharmaceutical ingredients like Nystatin is paramount. This guide provides immediate safety, operational, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure. The recommended PPE varies based on the scale of the operation and the potential for aerosolization.

Core PPE Recommendations:

  • Gloves: Wear protective gloves. For tasks with a higher risk of contamination, consider double gloving. Nitrile or low-protein, powder-free latex gloves are suitable options.[1]

  • Lab Coat: A lab coat is essential for all procedures involving this compound.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to prevent eye contact with this compound particles.[2][3]

  • Respiratory Protection: When handling this compound powder or in situations where dust may be generated, a dust respirator is required.[3][4] An approved/certified respirator, such as a NIOSH-approved particulate respirator, should be used.[3][5]

For Large Spills or High-Risk Procedures: In the event of a large spill or when handling bulk quantities, enhanced PPE is necessary:

  • Splash goggles or a full-face shield.[3][4]

  • A full suit or protective coveralls.[3][4]

  • Boots and shoe covers.[4]

  • A self-contained breathing apparatus (SCBA) may be required to avoid inhalation of high concentrations of the powder.[3][4]

Quantitative Exposure Limits

Adherence to established occupational exposure limits is a key component of safely handling this compound.

SubstanceOccupational Exposure Limit (OEL) - 8-hour TWA
This compound230 mcg/m³

TWA: Time-Weighted Average

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from heat, sources of ignition, and strong oxidizing agents.[4]

  • Keep the container tightly closed and protected from light.[2][4]

2. Handling and Preparation:

  • Handle this compound in a designated area, such as a fume hood or a ventilated enclosure, to minimize the generation of dust.

  • Use process enclosures or local exhaust ventilation to control airborne levels.[3]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly with soap and water after handling.[1][5]

3. Spill Management: A prompt and appropriate response to a this compound spill is crucial to prevent widespread contamination and exposure. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Cleanup_Preparation Cleanup Preparation cluster_Spill_Cleanup Spill Cleanup cluster_Decontamination_and_Disposal Decontamination and Disposal Alert Alert others in the area Assess Assess the spill size and risk Alert->Assess Evacuate Evacuate if necessary Assess->Evacuate Large or hazardous spill Secure Secure the area to prevent entry Assess->Secure Minor spill Don_PPE Don appropriate PPE Secure->Don_PPE Prepare_Materials Prepare spill kit and waste containers Don_PPE->Prepare_Materials Contain Contain the spill Prepare_Materials->Contain Wet_Powder Gently wet the powder to prevent dusting Contain->Wet_Powder Absorb Use absorbent pads or appropriate tools to collect the material Wet_Powder->Absorb Collect Place spilled material into a labeled waste container Absorb->Collect Clean_Area Clean the spill area with detergent and water Collect->Clean_Area Dispose_Waste Dispose of all contaminated materials as hazardous waste Clean_Area->Dispose_Waste Doff_PPE Remove PPE carefully Dispose_Waste->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands

This compound Spill Response Workflow

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and all associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. Antibiotic waste should be treated as chemical waste.[6]

1. Segregation of Waste:

  • All items that have come into contact with this compound, including gloves, weighing papers, contaminated lab coats, and spill cleanup materials, must be segregated from regular laboratory trash.

2. Waste Containers:

  • Use designated, clearly labeled, and leak-proof containers for this compound waste.[2][4] For sharps contaminated with this compound, use a designated sharps container.

3. Disposal of Bulk this compound:

  • Unused or expired this compound powder should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[6]

  • Arrange for collection by a licensed hazardous waste disposal company.

4. Disposal of Contaminated Materials:

  • Place all contaminated disposable items, such as gloves, masks, and absorbent pads, into a designated hazardous waste container.[7]

  • Contaminated reusable items, like lab coats, should be laundered separately.[1]

Step-by-Step Disposal Protocol:

  • Collection: At the point of generation, place all disposable items contaminated with this compound into a clearly labeled hazardous waste bag or container.

  • Storage: Store the sealed waste container in a designated, secure area away from general lab traffic, awaiting pickup.

  • Documentation: Maintain accurate records of the disposed of this compound waste as required by your institution and local regulations.

  • Pickup and Disposal: Utilize your institution's hazardous waste management service or a contracted third-party vendor for the final disposal of the this compound waste.[8] These specialized companies will ensure the waste is handled and destroyed in accordance with environmental regulations, typically through incineration.[9]

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。